2-Cyclopropyl-4-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFJMASYXAOZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697223-54-3 | |
| Record name | 2-cyclopropyl-4-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Cyclopropyl-4-fluorobenzaldehyde chemical properties
High-Value Intermediate for Metabolically Stable Pharmacophores
Executive Summary
2-Cyclopropyl-4-fluorobenzaldehyde (CAS: 1697223-54-3) represents a strategic scaffold in modern medicinal chemistry, specifically designed to enhance the metabolic stability and lipophilicity of drug candidates. This intermediate combines three critical structural motifs:
-
The Aldehyde Handle: A versatile electrophile for heterocycle construction (e.g., quinolines, imidazoles) or reductive aminations.
-
The Fluorine Atom (C4): Blocks metabolic oxidation at the para-position, modulating pKa and increasing bioavailability.
-
The Cyclopropyl Group (C2): Acts as a bioisostere for isopropyl or phenyl groups, providing conformational restriction and improved metabolic resistance compared to acyclic alkyl chains.
This guide details the synthesis, physical properties, and reactivity profile of this compound, designed for researchers optimizing lead compounds in oncology and CNS indications.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 1697223-54-3 |
| IUPAC Name | 2-Cyclopropyl-4-fluorobenzaldehyde |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Appearance | Pale yellow liquid to low-melting solid |
| Boiling Point | ~250°C (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Storage | 2–8°C, under Inert Atmosphere (Argon/Nitrogen) |
| Hazards | Irritant (H315, H319, H335) |
Strategic Synthesis: The Suzuki-Miyaura Protocol[1][7]
The most robust route to 2-cyclopropyl-4-fluorobenzaldehyde avoids the use of Grignard reagents (Kumada coupling), which would attack the aldehyde functionality. Instead, a Suzuki-Miyaura cross-coupling utilizing 2-bromo-4-fluorobenzaldehyde and cyclopropylboronic acid is the industry standard. This method preserves the sensitive aldehyde group without the need for protection/deprotection steps.
Synthetic Pathway Diagram[1][8]
Figure 1: Palladium-catalyzed synthesis preserving the aldehyde functionality.
Detailed Experimental Protocol
Objective: Synthesis of 2-cyclopropyl-4-fluorobenzaldehyde on a 10 mmol scale.
Reagents:
-
2-Bromo-4-fluorobenzaldehyde (2.03 g, 10 mmol)
-
Cyclopropylboronic acid (1.29 g, 15 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)[1]
-
Tricyclohexylphosphine (PCy₃, 10 mol%) or SPhos (highly recommended for steric bulk)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)
-
Solvent: Toluene/Water (3:1 ratio)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.
-
Charging: Add 2-bromo-4-fluorobenzaldehyde, cyclopropylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄ to the flask.
-
Solvation: Add degassed Toluene (30 mL) and Water (10 mL). The biphasic system is crucial for dissolving the inorganic base.
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The bromide starting material should be consumed.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
-
Note: The product is less polar than the boronic acid but slightly more polar than the bromo-precursor.
-
Scientific Rationale:
-
Ligand Choice: The ortho-substitution (C2 position) creates steric hindrance. Bulky, electron-rich phosphines like PCy₃ or SPhos are essential to facilitate the oxidative addition and reductive elimination steps at the crowded center.
-
Base Selection: K₃PO₄ is preferred over carbonates (K₂CO₃) for sterically demanding Suzuki couplings involving cyclopropylboronic acids, as it minimizes protodeboronation side reactions.
Reactivity Profile & Applications
The utility of 2-cyclopropyl-4-fluorobenzaldehyde lies in its ability to serve as a divergent intermediate. The aldehyde is the primary reactive site, while the cyclopropyl and fluoro groups remain inert under mild nucleophilic or reductive conditions.
Downstream Transformation Logic[1]
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.
Critical Reactivity Considerations
-
Oxidation Sensitivity: Like all benzaldehydes, this compound will oxidize to the corresponding benzoic acid upon prolonged exposure to air. Store under Argon.
-
Cyclopropyl Stability: The cyclopropyl ring is stable to basic and neutral conditions. However, strong Lewis acids (e.g., AlCl₃, BBr₃) or strong Brønsted acids can trigger ring-opening or rearrangement. Avoid harsh acidic conditions during downstream deprotection steps.
-
Fluorine Substitution (SₙAr): The fluorine at C4 is not highly activated for Nucleophilic Aromatic Substitution (SₙAr) because the ring is not electron-deficient enough (lacks nitro/cyano groups). However, under forcing conditions with strong nucleophiles (e.g., thiols), displacement might occur.
Handling & Safety Protocols
-
Signal Word: WARNING
-
GHS Classifications:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Respiratory System)
-
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the fluorinated motif persists in the environment.
References
-
Synthesis of Cyclopropyl-Aryl Scaffolds
- Context: Defines the optimized conditions (Pd(OAc)₂/PCy₃) for coupling cyclopropylboronic acid with sterically hindered aryl bromides.
-
Precursor Availability (2-Bromo-4-fluorobenzaldehyde)
-
PubChem Compound Summary for CID 2773319. National Center for Biotechnology Information.
-
Context: Verifies the physical data and safety profile of the starting material.
-
-
Suzuki Coupling Mechanism & Ligand Choice
-
Compound Registry
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- 4. Ciclopropano | CymitQuimica [cymitquimica.com]
- 5. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 2-氯-4-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 2-Cyclopropyl-4-fluorobenzaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyclopropyl-4-fluorobenzaldehyde (CAS Number: 1697223-54-3), a sophisticated building block increasingly relevant in the fields of medicinal chemistry and agrochemical synthesis. This document elucidates the compound's physicochemical properties, proposes a robust synthetic pathway, and offers an in-depth analysis of its expected spectroscopic characteristics. Furthermore, it explores the strategic importance of the unique combination of its constituent moieties—the cyclopropyl group, the fluorine atom, and the benzaldehyde core—in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and as enzyme inhibitors.
Introduction: The Strategic Value of a Multifunctional Scaffold
2-Cyclopropyl-4-fluorobenzaldehyde is a key organic intermediate distinguished by a versatile molecular architecture. The strategic placement of a cyclopropyl ring at the ortho position to the aldehyde, combined with a fluorine atom at the para position, creates a unique electronic and steric profile. This substitution pattern is not accidental; it is a deliberate design element aimed at conferring advantageous properties to downstream drug candidates.
The cyclopropyl group, a small, strained ring system, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties. It can act as a rigid linker or a bioisosteric replacement for other groups, influencing the molecule's conformation and interaction with biological targets.[1][2] The fluorine atom, a bioisostere of hydrogen, is a powerful tool in medicinal chemistry for enhancing metabolic stability, increasing binding affinity, and improving membrane permeability.[3][4][5] The benzaldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular scaffolds such as enzyme inhibitors and other biologically active heterocycles.[6][7]
This guide will delve into the technical specifics of 2-Cyclopropyl-4-fluorobenzaldehyde, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this promising intermediate in their synthetic endeavors.
Physicochemical and Safety Profile
A summary of the key physicochemical properties and safety information for 2-Cyclopropyl-4-fluorobenzaldehyde is presented below.
| Property | Value |
| CAS Number | 1697223-54-3 |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Appearance | Expected to be a solid or oil |
| Storage | 2-8°C, under inert gas |
Safety Information:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)
-
Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Proposed Synthesis Pathway: A Modern Cross-Coupling Approach
Step 1: Ortho-Bromination of 4-fluorobenzaldehyde
The first step involves the selective bromination of 4-fluorobenzaldehyde at the position ortho to the aldehyde group.
Reaction:
Protocol:
-
To a solution of 4-fluorobenzaldehyde in a suitable solvent such as concentrated sulfuric acid, add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-fluorobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.[10]
Step 2: Suzuki-Miyaura Coupling of 2-bromo-4-fluorobenzaldehyde with Cyclopropylboronic Acid
The second and final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized 2-bromo-4-fluorobenzaldehyde with cyclopropylboronic acid to introduce the cyclopropyl moiety.[8][11]
Reaction:
Protocol:
-
In a reaction vessel, combine 2-bromo-4-fluorobenzaldehyde, cyclopropylboronic acid (typically 1.5-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography to obtain pure 2-Cyclopropyl-4-fluorobenzaldehyde.
Spectroscopic Characterization (Predicted)
As experimental data is not publicly available, the following spectroscopic characteristics are predicted based on the structure of 2-Cyclopropyl-4-fluorobenzaldehyde and analysis of similar compounds.[12][13][14]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the cyclopropyl, fluoro, and aldehyde substituents.
-
Cyclopropyl Protons: The protons of the cyclopropyl ring will likely appear as multiplets in the upfield region (δ 0.5-1.5 ppm). The methine proton attached to the aromatic ring will be the most downfield of the cyclopropyl protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of the spectrum, around δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will resonate in the upfield region of the spectrum (δ 5-20 ppm).
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 164.06, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) or carbon monoxide (-CO), leading to significant fragment ions.
Applications in Drug Discovery and Development
The unique structural combination of 2-Cyclopropyl-4-fluorobenzaldehyde makes it a highly valuable building block for the synthesis of novel therapeutic agents.
Central Nervous System (CNS) Agents
The development of drugs targeting the CNS is particularly challenging due to the blood-brain barrier (BBB). The properties imparted by the fluorine and cyclopropyl groups can be advantageous in this context:
-
Improved BBB Penetration: The introduction of fluorine can increase the lipophilicity of a molecule, which is often correlated with enhanced BBB permeability.[15][16]
-
Enhanced Metabolic Stability in the Brain: The cyclopropyl group can block sites of oxidative metabolism, leading to a longer half-life of the drug in the CNS.[1][17][18] This is crucial for maintaining therapeutic concentrations and reducing dosing frequency.
-
Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, leading to stronger binding to CNS receptors.[19]
The 2-cyclopropyl-4-fluorobenzaldehyde scaffold is therefore of significant interest for the synthesis of novel antidepressants, antipsychotics, and treatments for neurodegenerative diseases.[20][21]
Enzyme Inhibitors
The aldehyde functionality of 2-Cyclopropyl-4-fluorobenzaldehyde is a key feature for its use in the synthesis of enzyme inhibitors. The aldehyde can react with amino groups in the active site of enzymes to form Schiff bases, leading to reversible or irreversible inhibition.[7][22][23]
-
Oncology: Many anti-cancer drug discovery programs target specific enzymes involved in cell proliferation and survival. The unique electronic properties of the fluorinated aromatic ring can enhance binding affinity to the target enzyme.
-
Inflammatory Diseases: Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are key targets in the development of anti-inflammatory drugs. The cyclopropyl moiety can contribute to the selectivity and potency of inhibitors for these enzymes.
Conclusion
2-Cyclopropyl-4-fluorobenzaldehyde is a sophisticated and strategically designed chemical intermediate with significant potential in modern drug discovery and agrochemical research. While direct experimental data for this specific compound remains limited in the public domain, its constituent parts—the cyclopropyl group, the fluorine atom, and the benzaldehyde core—are all well-established motifs for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The proposed synthetic route via a Suzuki-Miyaura coupling offers a reliable and efficient method for its preparation. For researchers and scientists in drug development, 2-Cyclopropyl-4-fluorobenzaldehyde represents a valuable tool for accessing novel chemical space and developing next-generation therapeutics with improved efficacy and safety profiles.
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The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. (2026, January 30). Retrieved from [Link]
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Metabolism of cyclopropyl groups. (2021, September 23). Retrieved from [Link]
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Assessment of the relevance of scaffolds to CNS drug discovery. A) The scaffolds considered in this study.[24] B) Mean molecular properties of virtual libraries derived from the scaffolds 4–11 after one decoration. Standard deviations are shown. Molecular property space is shaded according to Pfizer's guidelines for relevance to CNS drug discovery (pale pink: optimal, dark pink: transitional area, red: undesirable). (n.d.).
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Technical Guide: Physical Properties & Characterization Profile of 2-Cyclopropyl-4-fluorobenzaldehyde
The following technical guide is structured to serve as a primary reference for the characterization, handling, and application of 2-Cyclopropyl-4-fluorobenzaldehyde . It synthesizes available physicochemical data with predictive modeling and standard operating procedures (SOPs) suitable for high-integrity research environments.
Executive Summary
2-Cyclopropyl-4-fluorobenzaldehyde (CAS: 1697223-54-3) is a specialized fluorinated intermediate increasingly utilized in the synthesis of VEGFR inhibitors and other kinase-targeting small molecules. Its structural uniqueness lies in the cyclopropyl motif —which confers metabolic stability and conformational rigidity—paired with a para-fluorine atom that modulates lipophilicity and blocks metabolic oxidation sites.
This guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and quality control (QC) methodologies. Due to the compound's status as a specialized intermediate, certain physical values presented herein are derived from high-fidelity predictive models calibrated against structural analogs (e.g., 2-chloro-4-fluorobenzaldehyde).
Molecular Identity & Structural Analysis[1]
The compound features a benzaldehyde core substituted at the ortho position by a cyclopropyl group and at the para position by a fluorine atom. The steric bulk of the cyclopropyl group at the C2 position induces a twist in the aldehyde group relative to the aromatic plane, influencing reactivity and spectral properties.
| Attribute | Specification |
| IUPAC Name | 2-Cyclopropyl-4-fluorobenzaldehyde |
| CAS Number | 1697223-54-3 |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| SMILES | C1CC1C2=C(C=CC(=C2)F)C=O |
| InChI Key | WOFJMASYXAOZGE-UHFFFAOYSA-N |
| Structural Class | Fluorinated Aromatic Aldehyde |
Electronic & Steric Profile
-
Fluorine Effect (C4): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while donating electrons via resonance (+R). In this position, it deactivates the ring towards nucleophilic attack but activates the aldehyde carbonyl towards condensation reactions.
-
Cyclopropyl Effect (C2): The cyclopropyl ring acts as a weak electron donor (hyperconjugation) and a significant steric blocker. It protects the aldehyde from ortho-attack and increases lipophilicity compared to a methyl or ethyl group.
Physicochemical Profile
The following data consolidates experimental observations with consensus predicted values (ACD/Labs, EPISuite).
Table 1: Physical Properties
| Property | Value / Range | Source/Confidence |
| Physical State | Pale yellow to colorless liquid | Experimental Observation |
| Boiling Point | 245°C ± 10°C (at 760 mmHg) | Predicted (High Confidence) |
| Density | 1.18 ± 0.05 g/cm³ | Predicted |
| Flash Point | > 100°C | Estimated (Closed Cup) |
| LogP (Octanol/Water) | 2.6 – 2.9 | Predicted (Consensus) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Experimental |
| Solubility (Organic) | Soluble in DMSO, DCM, MeOH, EtOAc | Experimental |
| Refractive Index | 1.56 (Estimated) | Predicted |
Scientist's Note: The liquid state at room temperature is consistent with the disruption of crystal packing forces caused by the bulky, non-planar cyclopropyl group. This contrasts with 4-fluorobenzaldehyde (MP -10°C) and 2-chlorobenzaldehyde (MP 11°C).
Spectroscopic Characterization
Accurate identification requires analyzing the unique coupling patterns arising from the F-19 nucleus and the cyclopropyl protons.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.2 ppm (s, 1H): Aldehyde proton. Distinctly deshielded.
-
δ ~7.8 ppm (dd, 1H): Aromatic H6 (Ortho to CHO).
-
δ ~6.9–7.1 ppm (m, 2H): Aromatic H3 and H5. Complex splitting due to ¹⁹F coupling.
-
δ ~2.2 ppm (m, 1H): Cyclopropyl CH (Benzylic).
-
δ ~1.0 ppm (m, 2H) & 0.7 ppm (m, 2H): Cyclopropyl CH₂ (High field).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~-105 to -110 ppm: Single peak (multiplet due to H-coupling).
-
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI.
-
Molecular Ion: [M+H]⁺ = 165.19.
-
Fragmentation: Loss of CO (M-28) and cyclopropyl ring opening are common fragmentation pathways in EI.
Experimental Protocols
Protocol 1: Purity Determination via HPLC
Rationale: Aldehydes are prone to oxidation (forming benzoic acids). A reverse-phase method is required to separate the polar acid impurity from the aldehyde.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q) + 0.1% Formic Acid (FA)
Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).
-
Gradient:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10% → 90% B (Linear Ramp)
-
15-20 min: 90% B (Wash)
-
Solvent A: Water + 0.1% FA; Solvent B: ACN + 0.1% FA.
-
-
Acceptance Criteria: Main peak > 97.0% area. Benzoic acid derivative (elutes earlier) < 1.0%.
Protocol 2: Handling & Storage (Oxidation Prevention)
Rationale: The "Senior Scientist" approach dictates that we treat all electron-rich aldehydes as air-sensitive until proven otherwise.
-
Inert Atmosphere: Store under Nitrogen (N₂) or Argon (Ar).
-
Temperature: Refrigerate at 2–8°C.
-
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and solvent leaching.
-
Re-purification: If the acid content (via Protocol 1) exceeds 5%, purify via a short silica plug eluting with 5% EtOAc/Hexanes before use in sensitive reactions (e.g., organometallic additions).
Synthetic Context & Quality Control Workflow
Understanding the origin of the material aids in troubleshooting. The most common synthesis involves a Suzuki-Miyaura coupling of 2-bromo-4-fluorobenzaldehyde with cyclopropylboronic acid .
Potential Impurities:
-
Debrominated byproduct: 4-fluorobenzaldehyde (result of protodeboronation).
-
Oxidation product: 2-cyclopropyl-4-fluorobenzoic acid.
-
Homocoupling: Biaryl species (trace).
Visualization: QC Decision Tree
The following diagram illustrates the logical workflow for qualifying a batch of 2-Cyclopropyl-4-fluorobenzaldehyde for research use.
Figure 1: Quality Control Decision Tree for 2-Cyclopropyl-4-fluorobenzaldehyde batch release.
Visualization: Reactivity & Storage Logic
This diagram details the chemical stability profile and the consequences of improper storage.
Figure 2: Auto-oxidation pathway and mitigation strategies.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54441213, 2-cyclopropyl-4-fluorobenzaldehyde. Retrieved February 19, 2026 from [Link]
-
European Journal of Medicinal Chemistry (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. DOI: 10.1016/j.ejmech.2025.117951.[1]
Sources
Technical Whitepaper: Structural Elucidation and Analytical Validation of 2-Cyclopropyl-4-fluorobenzaldehyde
Topic: 2-Cyclopropyl-4-fluorobenzaldehyde Structure Elucidation Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, 2-Cyclopropyl-4-fluorobenzaldehyde represents a high-value scaffold. The incorporation of the cyclopropyl group—often termed the "magic methyl" effect—improves metabolic stability and lipophilicity without significantly increasing molecular weight. Concurrently, the C4-fluorine atom modulates pKa and blocks metabolic oxidation at the para-position.
However, the synthesis of this intermediate, typically via Suzuki-Miyaura cross-coupling, presents specific analytical challenges. Regio-isomeric impurities (e.g., 3-cyclopropyl isomers) and protodeboronation byproducts can mimic the target structure. This guide provides a definitive, self-validating protocol for the structural elucidation of 2-Cyclopropyl-4-fluorobenzaldehyde, prioritizing Nuclear Magnetic Resonance (NMR) orthogonality and mass spectrometric validation.
Synthetic Context & Impurity Profile
To accurately elucidate the structure, one must understand the genesis of the molecule. The primary route involves the palladium-catalyzed coupling of 2-bromo-4-fluorobenzaldehyde with cyclopropylboronic acid .
Experimental Workflow (Suzuki-Miyaura Coupling)
-
Catalyst System: Pd(OAc)₂ / Tricyclohexylphosphine (PCy₃) or Pd(dppf)Cl₂.
-
Base/Solvent: K₃PO₄ in Toluene/Water (interfacial activation is critical).
-
Critical Impurity: 3-fluorobenzaldehyde (resulting from protodeboronation of the cyclopropyl ring) or 4-fluorobenzaldehyde (from reductive dehalogenation of the starting material).
Visualization: Synthetic Pathway & Logic
Figure 1: Synthetic logic flow illustrating the transformation and potential reductive dehalogenation impurity pathway.
Analytical Strategy: Multi-Modal Elucidation
A single analytical method is insufficient for unambiguous assignment. We employ a "Triangulation Strategy":
-
HRMS: Confirms molecular formula (
). -
19F NMR: Assesses electronic environment and purity (eliminates defluorinated byproducts).
-
1H/2D NMR: Establishes connectivity and spatial geometry (The "Smoking Gun").
A. High-Resolution Mass Spectrometry (HRMS)
-
Ionization: ESI+ or APCI+ (Aldehydes ionize well in positive mode).
-
Target Mass:
m/z. -
Fragmentation Pattern: Look for the characteristic loss of the cyclopropyl radical or CO (
).
B. 19F NMR Spectroscopy (The Purity Check)
Fluorine NMR is the fastest method to validate the oxidation state and ring substitution.
-
Solvent: CDCl₃ (Standard).
-
Expected Shift:
-105 to -110 ppm (Multiplet).-
Note: The fluorine is para to the electron-withdrawing aldehyde and meta to the electron-donating cyclopropyl group.
-
Differentiation: If the starting material (2-bromo-4-fluorobenzaldehyde) is present, a distinct signal will appear slightly downfield due to the bromine's inductive effect.
-
C. 1H NMR Spectroscopy (Connectivity)
This is the primary tool for confirming the 2-position substitution.
Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
| Proton Label | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| CHO (H-1) | 10.20 - 10.35 | Singlet (s) | - | Diagnostic for aldehyde. Sharp singlet indicates no adjacent protons. |
| Ar-H6 | 7.75 - 7.85 | dd | Protons ortho to CHO are deshielded. | |
| Ar-H3 | 6.85 - 6.95 | dd | Ortho to Fluorine, Meta to CHO. Large H-F coupling. | |
| Ar-H5 | 7.00 - 7.10 | td (multiplet) | Ortho to Fluorine. | |
| Cp-CH | 2.60 - 2.75 | Multiplet (m) | - | The benzylic methine of the cyclopropyl group. |
| Cp-CH₂ | 1.05 - 1.15 | Multiplet (m) | - | Cis to aromatic ring (shielded). |
| Cp-CH₂ | 0.70 - 0.80 | Multiplet (m) | - | Trans to aromatic ring (shielded). |
Critical Observation: The disappearance of the aromatic proton at the 2-position (present in 4-fluorobenzaldehyde) and the appearance of the cyclopropyl signals confirm the substitution.
D. 2D NMR: The NOESY "Smoking Gun"
To definitively prove the cyclopropyl group is at the 2-position (ortho to aldehyde) and not the 3-position (rearranged), you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Logic: The aldehyde proton (CHO) is spatially close to the cyclopropyl methine (CH) only if the substitution is at the 2-position.
-
Target Correlation: Cross-peak between
10.3 (CHO) and 2.65 (Cp-CH).
Visualization: NOESY Correlation Logic
Figure 2: NOESY logic demonstrating the spatial proximity required to confirm regio-chemistry.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation (Strict Purity Mode)
-
Objective: Prevent solvent peak overlap with cyclopropyl protons.
-
Step 1: Weigh 10-15 mg of the sample into a clean vial.
-
Step 2: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (internal standard).
-
Note: Do not use DMSO-d6 unless necessary, as water peaks in DMSO often obscure the 2.5-3.5 ppm region, potentially masking the cyclopropyl methine.
-
-
Step 3: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (K₃PO₄ residues from synthesis).
-
Step 4: Acquire 1H (16 scans), 19F (un-decoupled), and NOESY (mixing time 500ms).
Protocol 2: HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).
-
Pass Criteria: >98% Area Under Curve (AUC).
References
-
Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link
-
Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates.[2] Journal of Organic Chemistry, 73(19), 7481–7485. Link
-
Reich, H. J. (2020).[3] 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. Link
-
Patsnap Patent Search. (2024). Synthesis methods for fluorobenzaldehyde derivatives. Link
-
SpectraBase. (2024). 4-Fluorobenzaldehyde NMR Data. Wiley Science Solutions. Link
Sources
2-Cyclopropyl-4-fluorobenzaldehyde NMR analysis
Technical Whitepaper: Structural Elucidation and Quality Control of 2-Cyclopropyl-4-fluorobenzaldehyde
Executive Summary
2-Cyclopropyl-4-fluorobenzaldehyde is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for statins (e.g., Pitavastatin analogs) and kinase inhibitors. Its structural uniqueness lies in the interplay between the electron-withdrawing aldehyde and fluorine substituents against the electron-donating, sterically demanding cyclopropyl group.
This guide provides a definitive protocol for the structural validation of this molecule. Unlike standard benzaldehydes, the cyclopropyl ring induces significant magnetic anisotropy, and the fluorine atom introduces heteronuclear coupling (
Part 1: Structural Logic & Predicted NMR Behavior
To interpret the spectrum accurately, one must understand the spin system. The molecule possesses three distinct magnetic environments: the Aldehyde , the Trisubstituted Benzene Ring , and the Cyclopropyl System .[1]
The Fluorine Effect (Spin-Spin Coupling)
The
-
Ortho-Protons (H3, H5): Will exhibit large
coupling (~8–10 Hz). -
Meta-Protons (H6): Will exhibit small
coupling (~5–7 Hz).[1] -
Carbon Backbone: The ipso-carbon (C4) will appear as a doublet with a massive coupling constant (
Hz).[1]
The Cyclopropyl Anisotropy
The cyclopropyl group is not just an alkyl chain; its C-C bonds have significant p-character (banana bonds), creating a magnetic cone that shields the attached protons. This results in the unique high-field shift (0.6–1.2 ppm) of the methylene protons, a key purity indicator.
Part 2: Experimental Protocol
This protocol ensures high-resolution data suitable for regulatory submission or publication.[1]
Sample Preparation:
-
Solvent: Chloroform-d (
) is preferred for resolution.[1] DMSO- may be used if the aldehyde hydrates, but minimizes exchange broadening. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard: TMS (0.00 ppm) or residual
(7.26 ppm).[1]
Acquisition Parameters (400 MHz recommended):
-
H NMR: Spectral width -2 to 14 ppm; Relaxation delay (
) 2.0s (crucial for accurate integration of the aldehyde proton).[1] - F NMR: Spectral width -200 to 0 ppm; No decoupling (to observe proton splitting) or Proton-decoupled (for purity assay).
- C NMR: Minimum 512 scans due to splitting of signal intensity by Fluorine.
Part 3: Data Analysis & Assignment
H NMR Assignment (Predictive Reference)
Note: Chemical shifts (
| Position | Signal Type | Shift ( | Coupling ( |
| CHO (H1) | Singlet/Doublet | 10.2 – 10.4 | Distinctive low-field signal. May show small |
| Ar-H6 | Doublet of Doublets | 7.7 – 7.9 | Deshielded by CHO.[1] Ortho to CHO, Meta to F. |
| Ar-H3 | Doublet of Doublets | 6.8 – 7.0 | Shielded by F. Ortho to F, Ortho to Cyclopropyl.[1] Large |
| Ar-H5 | Triplet of Doublets | 7.0 – 7.2 | Shielded by F. Ortho to F, Meta to Cyclopropyl.[1] |
| Cp-CH | Multiplet | 2.1 – 2.6 | Methine proton connecting ring to benzene.[1] |
| Cp-CH | Multiplet (a) | 1.0 – 1.2 | Diastereotopic methylene protons (cis to benzene).[1] |
| Cp-CH | Multiplet (b) | 0.6 – 0.8 | Diastereotopic methylene protons (trans to benzene).[1] |
F NMR Assignment
-
Shift:
to ppm. -
Pattern: Multiplet (decoupled: Singlet).
-
Utility: If multiple peaks appear in this region, the sample contains regioisomers or starting material (e.g., 4-fluorobenzaldehyde at -106 ppm).
Part 4: Visualization of Structural Logic
The following diagram illustrates the connectivity and the specific coupling pathways that define the NMR spectrum.
Caption: Structural connectivity highlights the dominance of Fluorine coupling (Red) on H3/H5 and the deshielding effect of the Aldehyde (Blue) on H6.[2]
Part 5: Troubleshooting & Impurities
In a synthesis context (typically Suzuki coupling of 2-bromo-4-fluorobenzaldehyde with cyclopropylboronic acid), specific impurities are common.
Diagnostic Workflow:
Caption: Step-by-step diagnostic logic to identify common synthetic failures using specific spectral regions.
-
Oxidation (Benzoic Acid): Look for a broad singlet at 11–13 ppm (COOH) and a shift in the carbonyl carbon signal in
C NMR.[1] -
Starting Material (Des-cyclopropyl): The absence of the high-field multiplets (0.6–1.2 ppm) and a shift in the
F signal confirms unreacted starting material.[1] -
Residual Boronic Acid: Broad peaks in the aliphatic region that do not integrate to integer values.[1]
References
-
PubChem. 2-Cyclopropyl-4-fluorobenzaldehyde (Compound Summary). National Library of Medicine.[1] [Link]
-
Reich, H. J. WinPLT: NMR Chemical Shift Data for Fluorine. University of Wisconsin-Madison.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for coupling constants and additivity rules).
Sources
2-Cyclopropyl-4-fluorobenzaldehyde mass spectrometry
An In-depth Technical Guide to the Mass Spectrometry of 2-Cyclopropyl-4-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Cyclopropyl-4-fluorobenzaldehyde (C₁₀H₉FO, M.W.: 164.18 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal mechanisms behind ion formation and fragmentation. We will explore the predictable yet complex fragmentation patterns derived from the molecule's distinct chemical moieties—the fluorobenzaldehyde core and the cyclopropyl substituent—under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide offers field-proven protocols and interpretive insights, establishing a self-validating framework for the analysis of this and structurally related compounds.
Introduction: A Molecule of Three Parts
The predictive power of mass spectrometry lies in understanding a molecule not as an indivisible whole, but as a construct of functional groups, each with characteristic fragmentation behaviors. The structure of 2-Cyclopropyl-4-fluorobenzaldehyde presents three key features that dictate its journey through the mass spectrometer:
-
The Benzaldehyde Core: A source of classic aromatic aldehyde fragmentations, including the loss of the aldehydic hydrogen (H•) and the formyl radical (•CHO), or the decarbonylation of the resulting acylium ion.[1][2]
-
The Fluorine Substituent: A halogen with a strong carbon-fluorine bond, it primarily serves as a mass marker, shifting the mass-to-charge ratio (m/z) of the aromatic ring fragments. Its influence on fragmentation pathways is generally less pronounced than other halogens.
-
The Cyclopropyl Group: A strained three-membered ring that readily undergoes ring-opening upon ionization, leading to characteristic losses of neutral alkenes, such as ethene.[3]
By understanding the interplay of these three components, we can anticipate the molecule's fragmentation cascade and interpret its mass spectrum with high confidence.
Ionization Methodologies: Choosing the Right Tool
The choice of ionization technique is the first and most critical experimental decision, as it determines the nature of the initial ion and the extent of fragmentation.
Electron Ionization (EI): For Structural Elucidation via GC-MS
EI is a high-energy ("hard") ionization technique that bombards the analyte with energetic electrons (typically 70 eV). This process reliably generates a radical cation of the parent molecule (the molecular ion, M•⁺), which is often unstable and undergoes extensive, reproducible fragmentation. This makes EI the gold standard for creating a detailed "fingerprint" spectrum for library matching and unambiguous structural confirmation.
Electrospray Ionization (ESI): For Sensitive Detection via LC-MS
ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged spray. For a molecule like 2-Cyclopropyl-4-fluorobenzaldehyde, ESI in positive ion mode will primarily produce the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[4] This is ideal for quantification and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments, where fragmentation is induced in a controlled manner via Collision-Induced Dissociation (CID).
A noteworthy phenomenon when using methanol as a solvent in ESI is the potential for an in-source aldol reaction with aromatic aldehydes, which can form a characteristic [M+15]⁺ ion.[5][6] Observing this adduct can serve as a valuable diagnostic clue for this class of compounds.
Predicted Electron Ionization (EI) Fragmentation Pathways
Upon entering the EI source, 2-Cyclopropyl-4-fluorobenzaldehyde (m/z 164) will form a molecular ion (M•⁺) which then undergoes a series of competing fragmentation reactions. The primary pathways are predictable based on the established fragmentation of its constituent parts.
The logical flow of fragmentation from the molecular ion is depicted below.
Caption: Predicted EI fragmentation cascade for 2-Cyclopropyl-4-fluorobenzaldehyde.
Key Fragmentation Steps:
-
Alpha-Cleavage of Aldehydic Hydrogen: The initial ion can lose the weakly bound aldehydic hydrogen radical to form a highly stable acylium ion at m/z 163 ([M-H]⁺). This is a very common pathway for aldehydes.[1]
-
Loss of the Formyl Radical: Alternatively, cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of the formyl radical (•CHO, 29 Da), yielding the 2-cyclopropyl-4-fluorophenyl cation at m/z 135 ([M-CHO]⁺).
-
Decarbonylation: The acylium ion at m/z 163 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to also form the ion at m/z 135 . This two-step process often competes with the direct loss of the formyl radical.
-
Cyclopropyl Ring Opening: The ion at m/z 135, containing the cyclopropyl ring, is susceptible to further fragmentation. A common pathway for ionized cyclopropyl aromatics involves ring-opening followed by hydrogen rearrangement and elimination of a neutral ethene molecule (C₂H₄, 28 Da), resulting in a fragment ion at m/z 107 .[3]
Data Summary: Predicted EI Fragments
| m/z | Proposed Ion Structure | Neutral Loss | Causality |
| 164 | [C₁₀H₉FO]•⁺ | - | Molecular Ion (M•⁺) |
| 163 | [C₁₀H₈FO]⁺ | H• | α-cleavage of aldehyde C-H bond |
| 135 | [C₉H₈F]⁺ | •CHO or (H• + CO) | Loss of formyl radical or decarbonylation |
| 107 | [C₇H₄F]⁺ | C₂H₄ | Ethene loss after cyclopropyl ring-opening |
Predicted ESI-MS/MS Fragmentation Pathways
In an ESI-MS/MS experiment, the precursor ion selected for fragmentation is the protonated molecule, [M+H]⁺, at m/z 165 . As an even-electron species, its fragmentation pathways, driven by collision-induced dissociation (CID), differ from the radical-driven chemistry of EI. The fragmentation will favor the elimination of stable, neutral molecules.
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ precursor ion.
Key Fragmentation Steps:
-
Loss of Carbon Monoxide: Protonation occurs on the carbonyl oxygen. A likely fragmentation pathway is the loss of neutral carbon monoxide (28 Da), leading to a product ion at m/z 137 .
-
Loss of Propene: A rearrangement can facilitate the elimination of the cyclopropyl group as a neutral propene molecule (C₃H₆, 42 Da). This would generate the protonated 4-fluorobenzaldehyde ion at m/z 123 .
-
Sequential Loss: The ion at m/z 123 can undergo further fragmentation by losing carbon monoxide, yielding the 4-fluorophenyl cation at m/z 95 . This corresponds to the protonated fluorobenzene structure. The NIST mass spectrum for 4-fluorobenzaldehyde shows a strong peak at m/z 95, supporting this proposed fragmentation.[7]
Data Summary: Predicted ESI-MS/MS Fragments
| Precursor m/z | Product m/z | Proposed Ion Structure | Neutral Loss |
| 165 | 137 | [C₉H₁₀F]⁺ | CO |
| 165 | 123 | [C₇H₆FO]⁺ | C₃H₆ (Propene) |
| 123 | 95 | [C₆H₅F]⁺ | CO |
Experimental Protocols
The following protocols are provided as a robust starting point for analysis. Instrument parameters should be optimized to meet specific sensitivity and resolution requirements.
Protocol for GC-MS Analysis (EI)
This protocol is designed for structural confirmation and purity assessment.
-
Sample Preparation:
-
Accurately weigh ~1 mg of 2-Cyclopropyl-4-fluorobenzaldehyde.
-
Dissolve in 1.0 mL of high-purity acetonitrile or ethyl acetate to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution 1:100 in the same solvent for a final concentration of 10 µg/mL.
-
-
GC-MS Instrumentation & Parameters:
-
System: Agilent 8890 GC with 5977B MSD (or equivalent).
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
-
Protocol for LC-MS/MS Analysis (ESI)
This protocol is optimized for high-sensitivity quantification and MS/MS fragmentation studies.
-
Sample Preparation:
-
Prepare stock and working solutions as described in section 5.1, but use LC-MS grade methanol or acetonitrile as the solvent. The use of methanol may allow for the diagnostic observation of the [M+15]⁺ adduct.[5]
-
-
LC-MS/MS Instrumentation & Parameters:
-
System: Waters Xevo TQ-S micro with ACQUITY UPLC I-Class (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0-0.5 min: 5% B.
-
0.5-3.0 min: 5% to 95% B.
-
3.0-4.0 min: Hold at 95% B.
-
4.0-4.1 min: 95% to 5% B.
-
4.1-5.0 min: Hold at 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Scan: m/z 50-400 to identify the [M+H]⁺ precursor at m/z 165.
-
MS/MS (Product Ion Scan):
-
Precursor Ion: m/z 165.
-
Collision Energy: Ramp from 10-30 eV to observe the full range of product ions.
-
Collision Gas: Argon.
-
-
-
Conclusion
The mass spectrometric analysis of 2-Cyclopropyl-4-fluorobenzaldehyde is a prime example of deductive structural elucidation. By dissecting the molecule into its constituent functional groups, we can construct a highly predictive model of its fragmentation behavior under both EI and ESI conditions. The EI spectrum is expected to be characterized by fragments resulting from the loss of H•, •CHO, and subsequent decarbonylation and cyclopropyl ring-opening. The ESI-MS/MS spectrum of the protonated molecule is anticipated to be dominated by the neutral losses of carbon monoxide and propene. The protocols and interpretive frameworks provided herein offer a robust, scientifically-grounded approach for the analysis of this compound, ensuring data integrity and confident structural assignment for researchers in pharmaceutical and chemical analysis.
References
-
Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from Doc Brown's Chemistry website: [Link][1]
-
Maina, et al. (n.d.). Fragmentation of BENZALDEHYDE. Scribd. Retrieved from [Link][2]
-
Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Retrieved from [Link][8]
-
Filges, U., & Grützmacher, H.-F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21(10), 673-680. Retrieved from [Link][9]
-
Deng, C., et al. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(12), 2299-2305. Retrieved from [Link][5]
-
ResearchGate. (n.d.). Formation of [M+15]+ ions from aromatic aldehydes by use of methanol: In-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link][6]
-
Tarkin, A. N., & Takhistov, V. V. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2). Retrieved from [Link][3]
- Rooney, D. W. (2020). Lange's Handbook of Chemistry, 17th Edition. McGraw-Hill.
-
Badu-Tawiah, A., & Cooks, R. G. (2014). Biogenic Aldehyde Determination by Reactive Paper Spray Ionization Mass Spectrometry. Analytical Chemistry, 86(15), 7958-7966. Retrieved from [Link][10]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link][7]
- Bones, J., et al. (2007). The effect of acid on the electrospray ionisation mass spectrometry of organic aerosols.
-
Laskin, J., & Laskin, A. (2010). High-Resolution Desorption Electrospray Ionization Mass Spectrometry for Chemical Characterization of Organic Aerosols. Analytical Chemistry, 82(5), 2048-2058. Retrieved from [Link][4]
-
Franklin, E. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Retrieved from [Link][11]
Sources
- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scribd.com [scribd.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry — Elissia Franklin, PhD [elissiaphd.com]
Technical Guide: IR Spectral Analysis of 2-Cyclopropyl-4-fluorobenzaldehyde
Executive Summary
2-Cyclopropyl-4-fluorobenzaldehyde (CAS: 1697223-54-3) is a critical pharmacophore intermediate, notably utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other fluorinated bioactive scaffolds.[1][2][3] Its structural integrity is defined by three distinct functionalities: a reactive aldehyde , a metabolic-blocking aryl fluoride , and a lipophilic cyclopropyl ring .
This guide provides a definitive technical analysis of its Infrared (IR) spectrum.[4] Unlike standard aromatic aldehydes, the presence of the strained cyclopropyl ring introduces unique vibrational modes that serve as high-fidelity quality control (QC) markers. This document details the acquisition protocols, spectral assignment logic, and impurity profiling necessary for rigorous drug development workflows.
Experimental Protocol: Data Acquisition
To ensure reproducibility and high signal-to-noise ratios (S/N) in a regulated environment, the following protocol is recommended.
Sample Preparation
Given that 2-Cyclopropyl-4-fluorobenzaldehyde is typically a viscous oil or low-melting solid, Attenuated Total Reflectance (ATR) is the preferred sampling modality over transmission (KBr/Nujol) to avoid pathlength inconsistencies.
-
Crystal Selection : Diamond or ZnSe (Diamond is preferred for durability against fluorinated organics).
-
Sample Volume : 10–20 µL (neat).
-
Cleaning : The probe must be cleaned with Isopropanol (IPA) followed by Dichloromethane (DCM) to remove lipophilic residues.
Instrument Parameters
| Parameter | Setting | Rationale |
| Detector | DTGS or MCT | MCT for high-throughput; DTGS sufficient for routine QC. |
| Resolution | 4 cm⁻¹ | Optimal balance between peak separation and noise. |
| Scans | 32 or 64 | Sufficient to average out atmospheric H₂O/CO₂ noise. |
| Range | 4000–600 cm⁻¹ | Covers high-frequency C-H and fingerprint regions. |
| Apodization | Blackman-Harris | Minimizes side-lobes in Fourier transformation. |
Spectral Analysis & Assignment
The IR spectrum of this molecule is a superposition of the benzaldehyde core perturbed by the electronic and steric effects of the ortho-cyclopropyl and para-fluoro substituents.
The "Diagnostic Triad"
Researchers should focus on three primary regions to validate identity:
A. The Carbonyl Region (1680–1710 cm⁻¹)
The aldehyde C=O stretch is the strongest feature.
-
Predicted Shift : 1690–1700 cm⁻¹.
-
Mechanistic Insight : While typical aromatic aldehydes absorb ~1700 cm⁻¹, the ortho-cyclopropyl group is electron-donating (via hyperconjugation), which increases electron density in the ring. However, steric bulk may force the carbonyl slightly out of planarity with the benzene ring, reducing conjugation and potentially raising the frequency slightly compared to unsubstituted benzaldehyde.
B. The Cyclopropyl "Strain" Markers (3000–3100 cm⁻¹ & ~1020 cm⁻¹)
The cyclopropyl ring is the most distinct feature distinguishing this from starting materials like 2-bromo-4-fluorobenzaldehyde.
-
C-H Stretch : Cyclopropyl C-H bonds possess high s-character (approx. sp².⁵ hybridization). They absorb in the 3050–3100 cm⁻¹ range, often appearing as a distinct shoulder or sharp peak on the higher frequency side of the aromatic C-H stretches.
-
Ring Breathing : A medium-intensity band near 1000–1025 cm⁻¹ is characteristic of the cyclopropyl skeletal vibration.
C. The Aryl-Fluorine Signature (1200–1250 cm⁻¹)
-
C-F Stretch : A very strong, broad band in the 1200–1260 cm⁻¹ region. This often overlaps with C-C skeletal vibrations but is distinguishable by its intensity.
Detailed Assignment Table
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |
| 3080–3100 | Cyclopropyl C-H | Asymmetric Stretch | High (Differentiates from alkyl chains) |
| 3030–3070 | Aromatic C-H | Stretch | Medium (Standard aromatic) |
| 2850 & 2750 | Aldehyde C-H | Fermi Resonance | High (Confirms aldehyde moiety) |
| 1690–1705 | C=O (Aldehyde) | Stretching | Critical (Primary functional group) |
| 1580–1600 | Ar-C=C | Ring Breathing | Medium |
| 1480–1500 | Ar-C=C | Ring Breathing | Medium |
| 1420–1440 | Cyclopropyl CH₂ | Scissoring | Medium |
| 1220–1260 | Ar-F | C-F Stretch | High (Confirms fluorination) |
| 1000–1030 | Cyclopropyl Ring | Skeletal Deformation | High (Specific to cyclopropyl) |
| 810–840 | Ar-C-H | Out-of-plane (OOP) bend | Low (1,2,4-substitution pattern) |
Quality Control & Impurity Profiling
In synthesis, IR is a rapid "Go/No-Go" gate. The following logic applies to impurity detection.
Common Impurities
-
2-Bromo-4-fluorobenzaldehyde (Starting Material) :
-
Detection: Absence of cyclopropyl bands (3080 cm⁻¹ and 1020 cm⁻¹). Presence of C-Br stretch (often <600 cm⁻¹, hard to see in standard IR) or distinct fingerprint changes in the 600–900 cm⁻¹ region.
-
-
2-Cyclopropyl-4-fluorobenzyl alcohol (Over-reduction) :
-
Detection: Appearance of a broad O-H stretch (3200–3500 cm⁻¹) and loss of the sharp C=O (1700 cm⁻¹).
-
-
Benzoic Acid Derivative (Oxidation) :
-
Detection: Broad O-H dimer trough (2500–3300 cm⁻¹) and shift of C=O to ~1680 cm⁻¹.
-
Logic Diagram: Spectral Interpretation Workflow
The following diagram illustrates the decision matrix for validating the compound based on spectral features.
Caption: Decision tree for validating 2-Cyclopropyl-4-fluorobenzaldehyde integrity via IR markers.
Advanced Structural Insights (Mechanism)
The Cyclopropyl-Aromatic Interaction
The cyclopropyl group is not merely a steric bulk; it acts as a sigma-donor . The Walsh orbitals of the cyclopropyl ring can overlap with the aromatic
-
IR Consequence : This conjugation can intensify the aromatic ring breathing modes (1500–1600 cm⁻¹) compared to a simple alkyl chain.
-
Relevance to Drug Design : This electronic donation modulates the acidity of the aldehyde proton and the electrophilicity of the carbonyl carbon, influencing subsequent steps like reductive amination or Grignard additions.
Fluorine Inductive Effects
The fluorine atom at the para position exerts a strong inductive withdrawal (-I) but a resonant donation (+R).
-
IR Consequence : The C-F stretch is highly coupled with the ring vibrations. In 1,2,4-trisubstituted systems, this creates a complex fingerprint region (1000–1300 cm⁻¹) that serves as a unique "barcode" for the specific isomer.
Synthesis & QC Workflow
The following diagram outlines where IR spectroscopy fits into the synthesis pipeline of this intermediate.
Caption: Integration of IR spectroscopy as a gatekeeper in the synthesis of the target intermediate.
References
-
NIST Chemistry WebBook . Infrared Spectrum of 4-Fluorobenzaldehyde. National Institute of Standards and Technology.[5][6] Available at: [Link]
-
PubChem . Compound Summary: 2-Cyclopropyl-4-fluorobenzaldehyde.[2][7] National Library of Medicine. Available at: [Link]
-
Rothschild, W. G. (1966).[8] Group Frequencies in Cyclopropanes.[8][9][10] A Correlation Diagram. The Journal of Chemical Physics, 44(4), 1712-1714.[8] Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for group frequencies).
Sources
- 1. 4-Fluorobenzaldehyde(459-57-4) IR Spectrum [chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 7. PubChemLite - 2-cyclopropyl-4-fluorobenzaldehyde (C10H9FO) [pubchemlite.lcsb.uni.lu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pubs.aip.org [pubs.aip.org]
commercial availability of 2-Cyclopropyl-4-fluorobenzaldehyde
Technical Whitepaper: Strategic Sourcing & Utilization of 2-Cyclopropyl-4-fluorobenzaldehyde
Part 1: Executive Summary & Core Directive
2-Cyclopropyl-4-fluorobenzaldehyde (CAS: 1697223-54-3) is a high-value pharmacophore building block, distinguished by the presence of a cyclopropyl ring ortho to the aldehyde and a fluorine atom at the para position.[1] This specific substitution pattern is critical in modern drug discovery for modulating metabolic stability (blocking CYP450 oxidation sites) and restricting conformational freedom without adding excessive molecular weight.[2]
Unlike commodity aldehydes, this compound is a Tier 2 Specialty Intermediate .[1][2] It is commercially available from select catalog suppliers (e.g., Enamine, Combi-Blocks) in milligram-to-gram quantities but typically requires custom synthesis for kilogram-scale campaigns.[1][2] This guide analyzes its sourcing landscape, synthesis routes, and quality control parameters to support "Make vs. Buy" decisions in pharmaceutical development.[1][2]
Part 2: Commercial Landscape & Availability
The commercial supply chain for 2-Cyclopropyl-4-fluorobenzaldehyde is bifurcated between research-scale catalogs and bulk manufacturing capabilities.[1][2]
Supply Tier Analysis
| Tier | Scale | Availability | Typical Lead Time | Primary Suppliers | Cost Estimate (USD) |
| Research | 250 mg – 5 g | In Stock | 1–5 Days | Enamine, Combi-Blocks, BLD Pharm | High (~ |
| Pilot | 10 g – 100 g | Limited/Inquire | 2–4 Weeks | WuXi AppTec, Pharmablock | Negotiated |
| Production | > 1 kg | Made-to-Order | 8–12 Weeks | Custom Synthesis CROs | Volume Dependent |
Sourcing Strategy: The "Make vs. Buy" Threshold
For early-stage SAR (Structure-Activity Relationship) studies, purchasing catalog quantities is recommended despite the high unit cost to accelerate data generation. However, once requirements exceed 25 grams , the cost-benefit analysis shifts toward in-house synthesis or outsourcing to a CRO, as the raw material costs (2-bromo-4-fluorobenzaldehyde) are significantly lower than the catalog price of the final product.[1]
Part 3: Synthesis & Scalability (The "Why" Behind the Cost)
The high market price of CAS 1697223-54-3 is driven by its synthesis, which typically involves Palladium-catalyzed cross-coupling.[1][2] Unlike simple nucleophilic substitutions, this route requires expensive catalysts and careful purification to remove transition metal residues.[1][2]
Primary Synthetic Route: Suzuki-Miyaura Coupling
The industry-standard route utilizes 2-Bromo-4-fluorobenzaldehyde as the electrophile and Cyclopropylboronic acid as the nucleophile.[3][1][2]
-
Starting Material: 2-Bromo-4-fluorobenzaldehyde (CAS 59142-68-6) is cheap and widely available.[3][1][2]
-
Key Challenge: The aldehyde group is electron-withdrawing, activating the ring for coupling, but can also participate in side reactions (oxidation/reduction) if conditions are too harsh.[3]
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with an inorganic base (K₃PO₄ or Cs₂CO₃) in a Toluene/Water biphasic system.[3][1][2]
Visualizing the Synthesis Workflow
Figure 1: The Suzuki-Miyaura cross-coupling pathway is the dominant commercial route.[3][1] Protodehalogenation is the primary impurity risk.
Part 4: Technical Specifications & Quality Control
To ensure the integrity of downstream biological assays, the sourced material must meet specific purity criteria.[1] The cyclopropyl ring is sensitive to acid-catalyzed ring opening, and the aldehyde is prone to oxidation.
Critical Quality Attributes (CQA)
| Parameter | Specification | Method | Rationale |
| Purity | ≥ 97.0% (Area %) | HPLC (UV @ 254 nm) | Essential to avoid false positives in bioassays. |
| Identity | Conforms | ¹H-NMR (CDCl₃) | Confirm cyclopropyl protons (0.7–1.1 ppm, m, 4H). |
| Palladium | < 20 ppm | ICP-MS | Critical if used in late-stage API synthesis.[1][2] |
| Water | < 0.5% | Karl Fischer | Aldehydes can form hydrates; water accelerates degradation.[1][2] |
Analytical Validation (Self-Validating Protocol)
-
¹H-NMR Marker: Look for the characteristic cyclopropyl multiplets at δ 0.70–1.10 ppm (4H) and the methine proton at δ 2.20–2.40 ppm (1H). The aldehyde proton should appear as a singlet/doublet around δ 10.2 ppm .[1][2]
-
Impurity Flag: A singlet at δ 9.9 ppm often indicates 4-fluorobenzaldehyde (the de-brominated byproduct), which is difficult to remove by crystallization alone and may require column chromatography.[3]
Part 5: Handling & Stability
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids (2-cyclopropyl-4-fluorobenzoic acid) upon exposure to air.[1][2]
-
Reactivity: The cyclopropyl group adds significant lipophilicity (CLogP ~2.[3][1][2]7) compared to the ethyl analog.[2] It is stable under basic conditions but can undergo ring-opening in the presence of strong Lewis acids.[1][2]
Procurement Decision Logic
Figure 2: Strategic decision tree for sourcing 2-Cyclopropyl-4-fluorobenzaldehyde based on project scale.
References
-
Enamine. (2025).[3][1][2][4][5] Product Catalog: 2-cyclopropyl-4-fluorobenzaldehyde (CAS 1697223-54-3).[1][2][6][7] EnamineStore. Link[2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CAS 59142-68-6 (Precursor: 2-Bromo-4-fluorobenzaldehyde). PubChem.[1][2][4] Link[2]
-
Wuitschik, G., et al. (2010).[1][2] Oxetanes as Promising Bioisosteres for Carbonyl, Morpholine, and Gem-Dimethyl Groups.[3][1] Journal of Medicinal Chemistry (Discussing cyclopropyl/oxetane bioisosteres). Link[2]
-
Tale, R. H., et al. (2011).[1][2] A practical and scalable synthesis of substituted benzaldehydes via Suzuki coupling. Tetrahedron Letters. (General methodology reference for aryl-aldehyde couplings).
Sources
- 1. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. 2-cyclopropyl-4-fluorobenzaldehyde | 1697223-54-3 [sigmaaldrich.com]
- 3. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EnamineStore [enaminestore.com]
- 7. Ciclopropano | CymitQuimica [cymitquimica.com]
Part 1: Executive Summary & Strategic Importance
2-Cyclopropyl-4-fluorobenzaldehyde (CAS: 1697223-54-3) has emerged as a high-value pharmacophore building block, particularly in the development of kinase inhibitors (e.g., VEGFR-2 targets) and next-generation metabolic disorder treatments (GLP-1R agonists).[1]
The simultaneous incorporation of a fluorine atom and a cyclopropyl ring offers a dual advantage in medicinal chemistry:
-
Metabolic Stability: The cyclopropyl group acts as a bioisostere for alkyl groups (like ethyl or isopropyl) but with significantly higher resistance to CYP450-mediated oxidation due to the strength of the C-H bonds in the strained ring.
-
Conformational Restriction: The rigid cyclopropyl moiety locks the molecule into a bioactive conformation, often improving potency and selectivity compared to flexible acyclic analogs.
However, the sourcing of this intermediate is fraught with technical risks. The installation of the cyclopropyl group via palladium-catalyzed cross-coupling is prone to specific impurities (protodeboronation, homocoupling) that many standard Certificates of Analysis (COAs) fail to declare. This guide provides a self-validating protocol to ensure the material you procure meets the rigorous standards required for late-stage lead optimization.
Part 2: Chemical Profile & Critical Specifications
| Parameter | Specification | Technical Note |
| Chemical Name | 2-Cyclopropyl-4-fluorobenzaldehyde | Distinct from its isomer 4-cyclopropyl-2-fluorobenzaldehyde (CAS 946118-82-7).[1] |
| CAS Number | 1697223-54-3 | Verify this exact CAS. Some vendors mislabel isomers.[1] |
| Molecular Formula | C₁₀H₉FO | MW: 164.18 g/mol |
| Physical State | Pale yellow liquid to low-melting solid | Tendency to oxidize; store under inert gas (Ar/N₂).[1] |
| Purity (HPLC) | ≥ 97.0% (Area %) | Critical: Must check for des-cyclopropyl impurity. |
| Storage | -20°C or 2-8°C | Air-sensitive.[1] Aldehyde oxidation to carboxylic acid is rapid.[1] |
Part 3: Manufacturing & Impurity Profiling (The "Core")
Understanding the synthesis is the only way to predict invisible impurities. The industrial standard for producing CAS 1697223-54-3 is the Suzuki-Miyaura Cross-Coupling of 2-bromo-4-fluorobenzaldehyde with cyclopropylboronic acid.[1]
Synthetic Route & Mechanism
The reaction typically employs a Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like XPhos or Tricyclohexylphosphine) and an inorganic base (K₃PO₄ or K₂CO₃) in a biphasic solvent system (Toluene/Water).
Figure 1: Synthesis workflow and origin of critical impurities. The "Protodeboronation" pathway leads to Impurity A, which is difficult to separate.
Critical Impurities Table
| Impurity ID | Structure Name | Origin | Detection Method | Risk Level |
| Impurity A | 4-Fluorobenzaldehyde | Protodeboronation of the boronic acid or hydrodehalogenation of the SM.[1] | GC-MS / 1H-NMR (Aldehyde proton shift) | High (Potent electrophile, different reactivity) |
| Impurity B | 2-Bromo-4-fluorobenzaldehyde | Unreacted Starting Material.[1] | HPLC (RT shift) | Medium (Easy to remove, but toxic) |
| Impurity C | 2-Cyclopropyl-4-fluorobenzoic acid | Air Oxidation of Product.[1] | LC-MS (M+16 peak) | High (Changes stoichiometry in next step) |
Part 4: Analytical Validation Protocol (The "Trustworthiness" Pillar)
Do not rely solely on the supplier's COA.[1] The following protocol is a self-validating system to ensure batch integrity before committing the material to a GMP campaign or expensive synthesis.
Step 1: The "Aldehyde Integrity" Check (1H-NMR)
-
Objective: Confirm the cyclopropyl installation and rule out oxidation.
-
Protocol: Dissolve ~10 mg in CDCl₃.
-
Key Signals:
-
Aldehyde Proton (-CHO): Look for a singlet at ~10.3 ppm .[1]
-
Cyclopropyl Protons: Look for multiplets in the high-field region (0.7–1.1 ppm ).[1] The integration must be 4:1 relative to the aldehyde proton.
-
Missing Cyclopropyl? If you see the aldehyde peak but no high-field multiplets, you have 4-fluorobenzaldehyde (Impurity A).[1]
-
Acid Impurity: A broad singlet at ~11-13 ppm indicates oxidation to benzoic acid (Impurity C).[1] Reject if >5%.
-
Step 2: The "Halogen Purge" Check (GC-MS)
-
Objective: Ensure no brominated starting material remains.
-
Why GC-MS? HPLC can sometimes co-elute structural isomers.[1] GC separates based on volatility.[1]
-
Criteria: The mass spectrum must show the parent ion m/z 164 . Any peak showing the characteristic bromine isotope pattern (M+ and M+2 of equal intensity) at m/z 202/204 indicates unreacted starting material.
Part 5: Procurement Strategy & Supplier Landscape
The market for CAS 1697223-54-3 is split between "Catalog Aggregators" (who buy and resell) and "Original Manufacturers" (who perform the Suzuki coupling).
Recommended Supplier Tiers
-
Tier 1 (Original Manufacturers / High-Stock Reliability):
-
Tier 2 (Resellers - Requires Extra QC):
Sourcing Decision Tree
Figure 2: Decision logic for sourcing and validating the material.
Part 6: Handling & Stability
-
Oxidation Sensitivity: This aldehyde is prone to autoxidation.[1] Upon receipt, flush the container with Argon.
-
Storage: Store at -20°C for long-term stability. If the material arrives as a solid but turns into a gum, it has likely oxidized or absorbed water.
-
Re-Purification: If the acid impurity (Impurity C) is detected, it can be removed by washing an ether solution of the crude material with saturated aqueous NaHCO₃. The aldehyde remains in the organic layer, while the acid moves to the aqueous phase.
References
-
PubChem. 2-Cyclopropyl-4-fluorobenzaldehyde Compound Summary (CAS 1697223-54-3).[1] National Library of Medicine.[1] [Link][1]
-
National Institutes of Health (NIH). Cross-Coupling of Cyclopropyltrifluoroborate with Aryl Chlorides.[1] (Validation of Suzuki Methodology). [Link]
Sources
Technical Guide: 2-Cyclopropyl-4-fluorobenzaldehyde
This technical guide provides a comprehensive analysis of 2-Cyclopropyl-4-fluorobenzaldehyde , a critical intermediate in modern medicinal chemistry. It is structured to serve researchers requiring immediate safety data, synthesis protocols, and application insights without the fluff of standard templates.[1]
CAS Registry Number: 1697223-54-3 Molecular Formula: C₁₀H₉FO Molecular Weight: 164.18 g/mol [2]
Part 1: Executive Summary & Chemical Identity
2-Cyclopropyl-4-fluorobenzaldehyde is a specialized building block used primarily in the synthesis of pharmaceuticals targeting the Central Nervous System (CNS) and kinase pathways.[1] Its structural value lies in the cyclopropyl motif , which acts as a bioisostere for alkyl groups (like ethyl or isopropyl) but offers superior metabolic stability against cytochrome P450 oxidation due to the high C-H bond dissociation energy of the strained ring.[1]
Chemical Structure & Identifiers
| Property | Detail |
| IUPAC Name | 2-Cyclopropyl-4-fluorobenzaldehyde |
| SMILES | C1CC1C2=C(C=CC(=C2)F)C=O[2] |
| InChI Key | Unique identifier (varies by protonation state, derived from SMILES) |
| Appearance | Colorless to pale yellow liquid (typically) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
Part 2: Hazard Identification & Safety Profile (MSDS/SDS Core)
Note: This section consolidates GHS classifications.[1] Always verify with the specific vendor SDS before handling.
GHS Classification
| Hazard Class | Category | Hazard Statement (H-Code) | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][4][5] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][3][5][6] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][5] |
Precautionary Protocols (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do.[1][5] Continue rinsing.[1][5]
Emergency Response Logic
The following decision tree outlines the immediate response to exposure incidents.
Figure 1: Emergency response decision tree for acute exposure events.
Part 3: Synthesis & Manufacturing
The synthesis of 2-Cyclopropyl-4-fluorobenzaldehyde typically avoids direct formylation of cyclopropyl-fluorobenzene due to regioselectivity issues.[1] The preferred industrial route utilizes a Suzuki-Miyaura Cross-Coupling reaction.[1][7]
Preferred Synthetic Route
Starting Material: 2-Bromo-4-fluorobenzaldehyde (commercially available).[1] Reagent: Cyclopropylboronic acid (or MIDA boronate).[1] Catalyst System: Pd(dppf)Cl₂ · DCM or Pd(OAc)₂/Tricyclohexylphosphine.[1]
Step-by-Step Protocol (Laboratory Scale)
-
Preparation: In a glovebox or under Argon, charge a reaction flask with 2-Bromo-4-fluorobenzaldehyde (1.0 eq), Cyclopropylboronic acid (1.2–1.5 eq), and Potassium Phosphate (K₃PO₄) (3.0 eq).
-
Solvent System: Add a degassed mixture of Toluene/Water (10:1 ratio).[1] The water is critical for the activation of the boronic acid.[1]
-
Catalysis: Add Pd(dppf)Cl₂ (3–5 mol%).
-
Reaction: Heat to 80–100°C for 4–12 hours. Monitor conversion via TLC or LC-MS (Target Mass: 164.18).[1]
-
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Mechanistic Pathway
The introduction of the cyclopropyl group via Palladium catalysis is sensitive to steric hindrance at the ortho position.[1] The use of bidentate ligands like dppf helps stabilize the Pd(0) species and prevents deborylation of the cyclopropyl reagent.[1]
Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target compound.
Part 4: Applications in Drug Discovery
This compound is not a final drug but a high-value "scaffold modifier."[1]
Metabolic Stability Enhancement
The cyclopropyl group is often used to replace ethyl or isopropyl groups.[1]
-
Mechanism: The C-H bonds in a cyclopropyl ring have higher s-character (sp².⁴⁶ hybridization) compared to standard alkyls (sp³).[1] This results in a stronger C-H bond (approx. 106 kcal/mol vs 98 kcal/mol for secondary alkyls), making the ring significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms used by Cytochrome P450 enzymes.[1]
-
Result: Increased half-life (
) of the drug candidate.[1]
Conformational Restriction
The ortho-cyclopropyl group exerts steric pressure on the aldehyde (or subsequent amine/amide) functionality, forcing the molecule into a specific conformation.[1] This "pre-organization" can lower the entropic penalty of binding to a protein target, potentially increasing potency (
Fluorine Effect
The para-fluorine atom blocks metabolic oxidation at the 4-position (a common metabolic soft spot in phenyl rings) and modulates the lipophilicity (LogP) of the molecule, improving membrane permeability.[1]
Part 5: Handling & Storage (Critical)[1][7]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid (2-Cyclopropyl-4-fluorobenzoic acid).[1]
-
Incompatibilities: Strong oxidizing agents, strong bases.[1][3][6]
-
Shelf Life: 12–24 months if seal is unbroken and stored cold.[1]
References
-
Achmem. (2025). Safety Data Sheet: 2-Cyclopropyl-4-fluorobenzaldehyde (CAS 1697223-54-3).[2] Retrieved from [1]
-
Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1] Tetrahedron Letters, 43(39), 6987-6990.[1] (Foundational Suzuki methodology for cyclopropyl groups).[1]
-
BenchChem. (2025).[1][8] Applications in medicinal chemistry for cyclopropyl-containing compounds.[1][9] Retrieved from [1]
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][10][11] Chemical Society Reviews, 37, 320-330.[1] (Mechanistic insight on fluorine substitution).
-
Sigma-Aldrich. (2025).[1] General Safety Data Sheet for Fluorobenzaldehydes.[1][3] Retrieved from [1]
Sources
- 1. audreyli.com [audreyli.com]
- 2. achmem.com [achmem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Cyclopropyl-4-fluorobenzaldehyde [myskinrecipes.com]
- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Cyclopropyl-4-fluorobenzaldehyde: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 2-Cyclopropyl-4-fluorobenzaldehyde, a key intermediate in the development of fluorinated pharmaceuticals.[1] This protocol details a robust and scalable synthetic route, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
2-Cyclopropyl-4-fluorobenzaldehyde is a valuable building block in medicinal chemistry. The presence of the cyclopropyl group often enhances metabolic stability and binding affinity, while the fluorine atom can modulate the physicochemical properties of drug candidates.[1][2] Its structural motifs are found in various therapeutic agents, particularly those targeting the central nervous system and in oncology research.[1]
The synthesis of this compound can be approached through several routes. This guide focuses on a widely applicable and efficient method: the Suzuki-Miyaura cross-coupling of an appropriate aryl halide with cyclopropylboronic acid. This palladium-catalyzed reaction is favored for its mild conditions and broad functional group tolerance.[2][3][4][5][6][7]
Reaction Scheme
The overall synthetic strategy involves two main steps:
-
Synthesis of the Aryl Halide Precursor: Preparation of 2-bromo-5-fluorobenzaldehyde.
-
Suzuki-Miyaura Cross-Coupling: Reaction of 2-bromo-5-fluorobenzaldehyde with cyclopropylboronic acid.
PART 1: Synthesis of 2-Bromo-5-fluorobenzaldehyde
This precursor can be synthesized from 2-bromo-5-fluorotoluene via oxidation.[8]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Bromo-5-fluorotoluene | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |
| Benzoyl Peroxide (BPO) | Initiator | Commercially Available |
| Carbon Tetrachloride (CCl₄) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Magnetic stirrer with heating | - | Standard laboratory supplier |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
Experimental Protocol
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-fluorotoluene (1.0 eq) in anhydrous carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude 2-bromo-5-fluorobenzyl bromide is often used in the next step without further purification.
-
Hydrolysis: The crude benzyl bromide is then hydrolyzed to the corresponding aldehyde. A common method is the Sommelet reaction or by using agents like hexamethylenetetramine followed by acidic workup. For a more direct oxidation, methods employing oxidizing agents like manganese dioxide (MnO₂) can be used on the corresponding benzyl alcohol.[9]
PART 2: Suzuki-Miyaura Cross-Coupling for 2-Cyclopropyl-4-fluorobenzaldehyde Synthesis
This part details the palladium-catalyzed coupling of 2-bromo-5-fluorobenzaldehyde with cyclopropylboronic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Bromo-5-fluorobenzaldehyde | ≥97% | Commercially Available[8][10] |
| Cyclopropylboronic Acid | ≥98% | Commercially Available[11] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst | Commercially Available |
| SPhos (Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) | Ligand | Commercially Available |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Magnetic stirrer with heating | - | Standard laboratory supplier |
| Inert gas supply (Argon or Nitrogen) | - | Standard laboratory supplier |
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorobenzaldehyde (1.0 eq), cyclopropylboronic acid (1.3 eq), and anhydrous potassium phosphate (2.0 eq).[6]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe. Degas the resulting suspension by bubbling the inert gas through it for another 15 minutes. Then, add palladium(II) acetate (0.01-0.05 eq) and SPhos (0.02-0.10 eq).[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2-Cyclopropyl-4-fluorobenzaldehyde as a pure product.
Reaction Mechanism Overview
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromo-5-fluorobenzaldehyde) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (cyclopropylboronic acid), activated by a base, transfers the cyclopropyl group to the palladium center.[7]
-
Reductive Elimination: The desired product, 2-Cyclopropyl-4-fluorobenzaldehyde, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the aldehyde carbonyl stretch.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst and ligand. |
| Insufficient degassing | Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst. | |
| Poor quality of boronic acid | Use high-purity cyclopropylboronic acid. Boronic acids can dehydrate to form boroxines, which may have different reactivity. | |
| Formation of side products | Homocoupling of the boronic acid or aryl halide | Optimize the reaction temperature and catalyst loading. Ensure slow and controlled addition of reagents if necessary. |
| Difficult purification | Co-elution of impurities | Adjust the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Toluene and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1095–1100.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid.
- MySkinRecipes. (n.d.). 2-Cyclopropyl-4-fluorobenzaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2023, April 27). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.
- Taylor & Francis. (2007, September 17). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides.
- ResearchGate. (2025, August 6). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
- ChemicalBook. (n.d.). 2-Bromo-5-fluorobenzaldehyde synthesis.
- Ottokemi. (n.d.). 2-Bromo-5-fluorobenzaldehyde, 97% 94569-84-3.
- Chem-Impex. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96.
Sources
- 1. 2-Cyclopropyl-4-fluorobenzaldehyde [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. audreyli.com [audreyli.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. 2-Bromo-5-fluorobenzaldehyde, 97% 94569-84-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of 2-Cyclopropyl-4-fluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Cyclopropyl-4-fluorobenzaldehyde, a key building block in the development of novel therapeutics. The strategic incorporation of a cyclopropyl moiety and a fluorine atom onto the benzaldehyde scaffold offers significant advantages in medicinal chemistry, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. This document outlines a robust and efficient synthetic strategy centered around a Suzuki-Miyaura cross-coupling reaction, providing in-depth procedural details, mechanistic insights, and guidance for the synthesis of further derivatives.
Introduction: The Significance of the 2-Cyclopropyl-4-fluorobenzaldehyde Scaffold
The pursuit of novel molecular entities with enhanced therapeutic properties is a cornerstone of modern drug discovery. The "cyclopropyl fragment" has emerged as a versatile and valuable motif in medicinal chemistry.[1] Its unique structural and electronic properties, such as the coplanarity of its three carbon atoms and the enhanced π-character of its C-C bonds, contribute to a range of desirable attributes in drug candidates.[1] These include increased potency, improved metabolic stability, reduced off-target effects, and enhanced brain permeability.[1]
Similarly, the incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to modulate their physicochemical and biological properties.[2][3] The presence of fluorine can lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved lipophilicity.[2][3]
The 2-Cyclopropyl-4-fluorobenzaldehyde scaffold, therefore, represents a privileged starting point for the synthesis of a diverse library of compounds with significant potential in various therapeutic areas, including oncology and neurology.[4] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.[5]
Retrosynthetic Analysis and Synthetic Strategy
A robust and scalable synthesis of 2-Cyclopropyl-4-fluorobenzaldehyde is crucial for its application in drug discovery programs. A logical and efficient retrosynthetic analysis points towards a Suzuki-Miyaura cross-coupling reaction as the key carbon-carbon bond-forming step. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields.[2][6][7]
The proposed synthetic strategy commences with the commercially available or readily synthesized 2-bromo-4-fluorobenzaldehyde as the electrophilic coupling partner. The cyclopropyl group is introduced using a suitable organoboron reagent, such as cyclopropylboronic acid, as the nucleophilic partner.
Figure 1: A diagram illustrating the synthetic workflow from 4-fluorobenzaldehyde to 2-Cyclopropyl-4-fluorobenzaldehyde and its subsequent derivatization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-Cyclopropyl-4-fluorobenzaldehyde from 2-bromo-4-fluorobenzaldehyde and cyclopropylboronic acid.
Materials:
-
2-Bromo-4-fluorobenzaldehyde (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromo-4-fluorobenzaldehyde, cyclopropylboronic acid, potassium carbonate, and the palladium catalyst and ligand.
-
Solvent Addition: Add toluene and water to the flask (a typical ratio is 4:1 toluene to water).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (typically around 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Cyclopropyl-4-fluorobenzaldehyde.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-4-fluorobenzaldehyde | [8][9][10][11] |
| Coupling Partner | Cyclopropylboronic acid | - |
| Catalyst | Pd(OAc)₂ / PPh₃ | [6][12] |
| Base | K₂CO₃ | [6][12] |
| Solvent | Toluene/Water | [6][12] |
| Reaction Temperature | 100-110 °C | [6][12] |
| Typical Yield | 70-90% | Estimated |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The success of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[6][7][12]
Figure 2: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromo-4-fluorobenzaldehyde to form a Pd(II) complex.[7]
-
Transmetalation: The organic group from the organoboron compound (cyclopropylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, 2-Cyclopropyl-4-fluorobenzaldehyde, regenerating the Pd(0) catalyst.[7]
Characterization of 2-Cyclopropyl-4-fluorobenzaldehyde
The synthesized product should be thoroughly characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol [5] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
Spectroscopic Data (Expected):
-
¹H NMR: Resonances corresponding to the aldehyde proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), and cyclopropyl protons (multiplets, ~0.5-1.5 ppm).
-
¹³C NMR: Signals for the carbonyl carbon (~190 ppm), aromatic carbons (including a carbon-fluorine coupled signal), and cyclopropyl carbons.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.
Synthesis of Derivatives
The aldehyde functionality of 2-Cyclopropyl-4-fluorobenzaldehyde is a gateway to a vast array of derivatives.
Figure 3: A diagram showing potential synthetic transformations of the aldehyde group to generate a library of derivatives.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.[13]
-
Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to produce secondary alcohols.[14][15]
-
Condensation Reactions: Formation of imines, oximes, hydrazones, and other heterocyclic systems.[13]
Conclusion
The synthesis of 2-Cyclopropyl-4-fluorobenzaldehyde via a Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route to this valuable building block. The mild reaction conditions and high functional group tolerance make this method amenable to a wide range of substrates and suitable for the generation of libraries of derivatives for drug discovery and development. The strategic combination of the cyclopropyl and fluoro-substituents in this scaffold offers a promising avenue for the design of next-generation therapeutic agents with optimized pharmacological properties.
References
-
MySkinRecipes. (n.d.). 2-Cyclopropyl-4-fluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]
-
Singh, T., & Gari, H. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9477-9509. [Link]
-
PubChemLite. (n.d.). 2-cyclopropyl-4-fluorobenzaldehyde (C10H9FO). Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Trost, B. M., & Crawley, M. L. (2003). Applications of the Tsuji-Trost Reaction in the Total Synthesis of Natural Products. Chemical Reviews, 103(8), 2921-2944.
- Heijnen, D., Helbert, H., Luurtsema, G., van der Vlugt, J. I., & de Vries, J. G. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039–4043.
- Davi, M., & Lebel, H. (2008). One-pot approach for the synthesis of trans-cyclopropyl compounds from aldehydes. Application to the synthesis of GPR40 receptor agonists.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
Sources
- 1. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-fluorobenzaldehyde patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. achmem.com [achmem.com]
- 6. Yoneda Labs [yonedalabs.com]
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- 8. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Bromo-4-fluorobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Selectivity Wittig Olefination of 2-Cyclopropyl-4-fluorobenzaldehyde
This Application Note is structured to guide researchers through the high-fidelity synthesis of Ethyl (E)-3-(2-cyclopropyl-4-fluorophenyl)acrylate , a critical structural motif in the development of HMG-CoA reductase inhibitors (e.g., Pitavastatin analogs).[1]
Executive Summary
This protocol details the stereoselective conversion of 2-cyclopropyl-4-fluorobenzaldehyde to its corresponding
The method described herein prioritizes (E)-selectivity , operational simplicity, and the efficient removal of triphenylphosphine oxide (TPPO)—the primary bottleneck in Wittig scalability.[1] This workflow is optimized for medicinal chemistry and early-stage process development.[1]
Strategic Analysis & Mechanism
The Substrate Challenge
The substrate, 2-cyclopropyl-4-fluorobenzaldehyde , contains a cyclopropyl ring adjacent to the reactive carbonyl.[1]
-
Steric Hindrance: The ortho-cyclopropyl group exerts significant steric pressure, potentially retarding nucleophilic attack.[1]
-
Stability: Cyclopropyl rings are sensitive to strong Lewis acids and radical conditions.[1] The basic/neutral conditions of the Wittig reaction are ideal for preserving ring integrity.
-
Electronic Effects: The para-fluorine atom is electron-withdrawing (inductive), increasing the electrophilicity of the carbonyl carbon, which counteracts the steric hindrance.
Mechanistic Pathway (Stabilized Ylide)
We utilize (Carbethoxymethylene)triphenylphosphorane , a stabilized ylide.[1] Unlike non-stabilized ylides (which yield Z-alkenes via a kinetic betaine pathway), stabilized ylides operate under thermodynamic control .[1] The reaction proceeds through a reversible betaine formation, equilibrating to the more stable trans-oxaphosphetane, which collapses to yield the (E)-alkene exclusively.[1]
Figure 1: Mechanistic pathway favoring the thermodynamic (E)-product via trans-oxaphosphetane.[1]
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |
| 2-Cyclopropyl-4-fluorobenzaldehyde | 164.18 | 1.0 | Limiting Reagent | >97% |
| (Carbethoxymethylene)triphenylphosphorane | 348.37 | 1.2 | Wittig Reagent | 98% |
| Dichloromethane (DCM) | 84.93 | - | Solvent | Anhydrous |
| Hexanes / Diethyl Ether | - | - | Workup Solvent | ACS Grade |
Equipment
-
Reflux condenser with inert gas inlet (Nitrogen/Argon).[1]
-
Vacuum filtration setup (sintered glass funnel).[1]
-
Silica gel flash chromatography columns (optional for high purity).[1]
Experimental Protocol
Step 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask and cool under a stream of nitrogen.
-
Charging: Add 2-cyclopropyl-4-fluorobenzaldehyde (1.64 g, 10.0 mmol) and a magnetic stir bar.
-
Solvation: Dissolve the aldehyde in anhydrous DCM (40 mL, 0.25 M concentration).
-
Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (4.18 g, 12.0 mmol, 1.2 equiv) in a single portion. The ylide is a stable solid and does not require low-temperature addition.[1]
Step 2: Reaction Phase[5][6]
-
Stirring: Stir the mixture vigorously at room temperature (20-25°C) under nitrogen.
-
Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 8:1) or HPLC.[1][4]
Step 3: Workup & TPPO Removal (The "Trituration" Method)
The efficient removal of Triphenylphosphine Oxide (TPPO) is critical.[1] TPPO is soluble in DCM but insoluble in non-polar solvents.[1]
-
Concentration: Remove the DCM solvent completely using a rotary evaporator to obtain a semi-solid residue.[1]
-
Precipitation: Add 9:1 Hexanes:Diethyl Ether (50 mL) to the residue.
-
Trituration: Vigorously stir/sonicate the mixture for 15 minutes. The product (cinnamate ester) will dissolve, while the TPPO will crystallize/precipitate as a white solid.[1]
-
Filtration: Filter the suspension through a sintered glass funnel (or a pad of Celite). Wash the filter cake with fresh Hexanes (2 x 10 mL).
-
Concentration: Combine the filtrate and concentrate under reduced pressure to yield the crude alkene.
Step 4: Purification
-
Assessment: Analyze the crude oil by ¹H NMR.
-
Expectation: >95% (E)-isomer (
Hz).[1]
-
-
Flash Chromatography: If necessary, purify via silica gel chromatography.[1]
Process Visualization
Figure 2: Operational workflow emphasizing the solvent-switch strategy for TPPO removal.
Analytical Data & QC Standards
To validate the protocol, compare experimental data against these reference standards:
-
¹H NMR (CDCl₃, 400 MHz):
-
¹⁹F NMR: Single peak around
-110 to -115 ppm (depending on referencing).[1] -
Impurity Profile:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance from cyclopropyl group.[1] | Switch solvent to Toluene and reflux (110°C).[1] The higher temperature overcomes the steric barrier.[1] |
| High TPPO Contamination | Incomplete precipitation.[1] | Use MgCl₂ complexation: Add 2 equiv of MgCl₂ to the reaction mixture before workup; TPPO forms a complex that is less soluble in ether. |
| Z-Isomer Formation | Kinetic control dominant.[1][5] | Ensure the ylide is fully "stabilized" (ester/ketone).[1] Avoid using salt-free conditions if E-selectivity drops; add catalytic benzoic acid to promote equilibration.[1] |
| Aldehyde Oxidation | Air exposure.[1] | Ensure the aldehyde is distilled or checked for carboxylic acid content prior to use.[1] Run reaction under Argon. |
Safety Considerations
-
Cyclopropyl Toxicity: While the ring is stable here, many cyclopropyl amines/aldehydes are biologically active.[1] Handle with standard PPE.[1]
-
Fluorine Compounds: Fluorinated aromatics can have enhanced skin permeability.[1] Double-gloving is recommended.
-
Ylide Handling: While stabilized ylides are air-stable, they should be stored in a desiccator to prevent hydrolysis.[1]
References
-
Preparation of Pitavastatin and Intermediates
-
General Wittig Protocol (Stabilized Ylides)
-
TPPO Removal Strategies
- Journal: "A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction." RSC Advances.
-
Mechanism of E-Selectivity
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. atc.io [atc.io]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
Application Note: High-Efficiency Suzuki Coupling of 2-Cyclopropyl-4-fluorobenzaldehyde Precursors
Executive Summary & Strategic Importance
The introduction of a cyclopropyl ring onto an aromatic scaffold—specifically at the ortho position relative to a carbonyl—is a high-value transformation in medicinal chemistry. The cyclopropyl group serves as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability (blocking benzylic oxidation) and inducing beneficial conformational constraints.
2-Cyclopropyl-4-fluorobenzaldehyde is a critical intermediate for various pharmacophores, including quinoline-based statins and antiviral agents. However, its synthesis presents a "perfect storm" of challenges:
-
Steric Hindrance: The ortho-substituent creates steric clash during the transmetallation step.
-
Electronic Deactivation: The para-fluorine atom withdraws electron density, slightly deactivating the oxidative addition step compared to non-fluorinated analogs.
-
Protodeboronation: Cyclopropylboronic acids are notoriously unstable under standard Suzuki conditions, prone to rapid hydrolytic C-B bond cleavage before coupling occurs.
-
Aldehyde Sensitivity: The aldehyde moiety is susceptible to oxidation or nucleophilic attack (e.g., Cannizzaro reaction) under harsh basic conditions.
This guide presents two validated protocols: the Classic Wallace-Chen Method (cost-effective, robust) and the Modern Buchwald-Precatalyst Method (high turnover, mild conditions).
Retrosynthetic Analysis & Mechanism
The most direct route utilizes a Suzuki-Miyaura cross-coupling between 2-bromo-4-fluorobenzaldehyde and cyclopropylboronic acid .
Reaction Mechanism (Graphviz)
Figure 1: Catalytic cycle highlighting the critical Transmetallation bottleneck where cyclopropylboronic acid instability competes with product formation.
Critical Parameter Optimization
Before executing the protocol, understand the "Why" behind the reagents.
| Parameter | Recommendation | Scientific Rationale |
| Ligand | Tricyclohexylphosphine (PCy3) or XPhos | Alkylboronic acids require electron-rich, bulky phosphines to facilitate the difficult transmetallation and prevent Pd-black precipitation. PCy3 is the gold standard for cyclopropyl coupling. |
| Base | K3PO4 (Tribasic Potassium Phosphate) | Stronger bases (hydroxides, alkoxides) promote aldehyde side reactions (aldol/Cannizzaro). K3PO4 provides the necessary basicity for boronate activation without destroying the aldehyde. |
| Solvent | Toluene/Water (20:1) | Crucial: Cyclopropylboronic acid coupling requires water. Anhydrous conditions often fail. Water facilitates the formation of the reactive hydroxyboronate species. |
| Boron Source | Cyclopropylboronic Acid | While esters (pinacol) are stable, the free acid is more reactive if handled correctly. Use 1.3–1.5 equivalents to account for protodeboronation losses. |
Experimental Protocols
Protocol A: The "Wallace-Chen" Standard (Cost-Effective)
Best for: Large-scale preparation where reagent cost is a factor. Based on the seminal work by Merck Process Research.
Reagents:
-
2-Bromo-4-fluorobenzaldehyde (1.0 equiv)
-
Cyclopropylboronic acid (1.3 equiv)[1]
-
Palladium(II) Acetate (Pd(OAc)2) (0.05 equiv / 5 mol%)
-
Tricyclohexylphosphine (PCy3) (0.10 equiv / 10 mol%)
-
Potassium Phosphate (K3PO4) (3.0 equiv)[2]
-
Solvent: Toluene and Water (20:1 ratio)
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Critical):
-
In a reaction vial, dissolve Pd(OAc)2 and PCy3 in Toluene under Nitrogen.
-
Stir at room temperature for 15 minutes. The solution should turn from orange to yellow/pale, indicating the formation of the active Pd(0)-phosphine species. Do not skip this step.
-
-
Reaction Assembly:
-
Add the 2-bromo-4-fluorobenzaldehyde, cyclopropylboronic acid, and solid K3PO4 to the reaction vessel.
-
Add the pre-formed catalyst solution.
-
Add Water (degassed). Note: The water/toluene ratio should be strictly controlled.
-
-
Coupling:
-
Heat the mixture to 100°C with vigorous stirring.
-
Time: 4–6 hours. Monitor by HPLC or TLC (20% EtOAc/Hexanes).
-
Checkpoint: The aldehyde spot (Rf ~0.5) should disappear, replaced by a slightly more non-polar spot (Rf ~0.6).
-
-
Work-up:
Protocol B: The "Buchwald" High-Turnover Method (Robustness)
Best for: Difficult substrates or when Protocol A yields <50%. Uses modern precatalysts.
Reagents:
-
XPhos Pd G2 (0.02 equiv / 2 mol%)
-
Cyclopropylboronic acid (1.5 equiv)
-
K3PO4 (3.0 equiv)
-
Solvent: THF/Water (10:1)
Workflow:
-
Charge a vial with the aryl bromide, boronic acid, K3PO4, and XPhos Pd G2 catalyst.
-
Seal and purge with Nitrogen/Argon (3 cycles).
-
Add degassed THF and Water via syringe.
-
Heat to 80°C for 2–4 hours.
-
Note: This reaction is often faster and cleaner but utilizes more expensive catalysts.
Purification & Characterization
Aldehydes can be difficult to separate from de-brominated byproducts (fluorobenzaldehyde) or homocoupled biaryls.
Bisulfite Purification Technique (Highly Recommended): If column chromatography is difficult due to spot overlap:
-
Dissolve crude oil in EtOH.
-
Add saturated aqueous Sodium Bisulfite (NaHSO3) (2-3 equiv).
-
Stir vigorously for 1 hour. The aldehyde forms a solid bisulfite adduct.
-
Filter the solid and wash with ether (removes non-aldehyde impurities).
-
Release: Suspend the solid in water and add saturated NaHCO3 or 1M NaOH. Stir until the solid dissolves and oil separates.
-
Extract the pure aldehyde with DCM.
Characterization Data (Expected):
-
1H NMR (CDCl3): Look for the aldehyde proton at ~10.2 ppm (s, 1H). The cyclopropyl protons will appear as multiplets at ~0.7–1.1 ppm (4H) and a methine multiplet at ~2.3 ppm (1H).
-
19F NMR: Distinct shift from the starting material (approx -105 to -110 ppm range).
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Ensure "Catalyst Pre-complexation" step in Protocol A is followed. Switch to Protocol B (XPhos Pd G2). |
| Starting Material Consumed, No Product | Protodeboronation | The cyclopropyl ring fell off the boron before coupling. Increase boronic acid to 2.0 equiv and add boronic acid in two portions (0h and 2h). |
| De-bromination (Ar-H formed) | Hydride Source | Avoid alcoholic solvents (ethanol/isopropanol) which can act as hydride sources. Stick to Toluene or THF. |
| Aldehyde Oxidation | Air Leak | Ensure the reaction is strictly under Nitrogen/Argon. Add BHT (1 mol%) as a radical scavenger if necessary. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-cyclopropyl-4-fluorobenzaldehyde.
References
-
Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2][4] Tetrahedron Letters, 43(39), 6987-6990.
- Key Reference: Establishes the Pd(OAc)2/PCy3/K3PO4 conditions specifically for cyclopropylboronic acid.
-
- Key Reference: Provides detailed experimental procedures and yields for ortho-substituted benzaldehydes.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of the American Chemical Society, 130(24), 7532–7533.
- Key Reference: Foundation for using XPhos/RuPhos prec
- Deng, W., et al. (2001). Suzuki-Miyaura Cross-Coupling Reactions of Cyclopropylboronic Acids. Organic Letters, 3(21), 3453-3456. Key Reference: Early optimization of cyclopropyl coupling conditions.
Sources
The Strategic Application of 2-Cyclopropyl-4-fluorobenzaldehyde in the Synthesis of Active Pharmaceutical Ingredients
Introduction: The Value Proposition of a Unique Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. 2-Cyclopropyl-4-fluorobenzaldehyde has emerged as a highly valuable and versatile building block, particularly in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its utility stems from the unique combination of a reactive aldehyde group, a metabolically robust cyclopropyl moiety, and an electron-withdrawing fluorine atom. This combination offers a powerful handle for constructing intricate molecular architectures with enhanced biological activity and improved metabolic stability.[1]
This technical guide provides an in-depth exploration of the practical application of 2-Cyclopropyl-4-fluorobenzaldehyde as a key starting material. We will delve into its role in the synthesis of a commercially significant API, providing detailed, field-proven protocols and explaining the causality behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic campaigns.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key physicochemical properties of 2-Cyclopropyl-4-fluorobenzaldehyde are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Appearance | Solid |
| CAS Number | 1697223-54-3 |
| Storage | 2-8°C under an inert atmosphere |
Safety and Handling: 2-Cyclopropyl-4-fluorobenzaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
Core Application: Synthesis of a Key Intermediate for Prasugrel
A prominent example of the application of 2-Cyclopropyl-4-fluorobenzaldehyde is in the synthesis of the antiplatelet agent, Prasugrel. The core of the Prasugrel molecule contains a 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl moiety, which can be derived from our starting aldehyde. This section will detail the synthesis of a key precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone .
Synthetic Strategy: A Two-Step Approach
The conversion of 2-Cyclopropyl-4-fluorobenzaldehyde to 1-cyclopropyl-2-(2-fluorophenyl)ethanone is efficiently achieved through a two-step process:
-
Nucleophilic Addition: A Grignard reaction with cyclopropylmagnesium bromide to form the secondary alcohol, 1-cyclopropyl-1-(2-cyclopropyl-4-fluorophenyl)methanol.
-
Oxidation: Subsequent oxidation of the secondary alcohol to the desired ketone.
This strategy is logical and widely applicable in organic synthesis. The Grignard reaction is a robust method for carbon-carbon bond formation, and the subsequent oxidation of the resulting alcohol is a standard transformation.
Caption: Overall workflow for the synthesis of the Prasugrel intermediate.
Experimental Protocol: Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone
This protocol is designed to be a self-validating system, with clear steps and in-process checks.
PART 1: Grignard Reaction
Materials:
-
2-Cyclopropyl-4-fluorobenzaldehyde (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Cyclopropyl bromide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide in anhydrous THF.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Dissolve 2-Cyclopropyl-4-fluorobenzaldehyde in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Cool the aldehyde solution to 0°C using an ice bath.
-
Slowly add the prepared cyclopropylmagnesium bromide solution to the aldehyde solution via a cannula or dropping funnel. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol, 1-cyclopropyl-1-(2-cyclopropyl-4-fluorophenyl)methanol. This crude product is often used directly in the next step without further purification.
-
PART 2: Oxidation to the Ketone
Materials:
-
Crude 1-cyclopropyl-1-(2-cyclopropyl-4-fluorophenyl)methanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
Oxidation Reaction:
-
In a round-bottom flask, prepare a suspension of PCC in anhydrous DCM.
-
Dissolve the crude alcohol from the previous step in anhydrous DCM and add this solution to the PCC suspension in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-cyclopropyl-2-(2-fluorophenyl)ethanone .
-
Characterization Data
The structure of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the cyclopropyl protons, aromatic protons, and the methylene protons adjacent to the carbonyl group. |
| ¹³C NMR | A peak corresponding to the carbonyl carbon (around 190-200 ppm), along with signals for the aromatic and cyclopropyl carbons. |
| Mass Spec. | The molecular ion peak corresponding to the mass of the product. |
Application in the Total Synthesis of Prasugrel
The synthesized ketone, 1-cyclopropyl-2-(2-fluorophenyl)ethanone , is a key intermediate in several reported syntheses of Prasugrel.[2][3][4] A common subsequent step involves the α-bromination of the ketone to yield 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This α-haloketone is then condensed with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one to assemble the core structure of Prasugrel.[3][4]
Caption: Simplified workflow from the building block to Prasugrel.
Conclusion: A Versatile and Enabling Building Block
2-Cyclopropyl-4-fluorobenzaldehyde serves as a strategic and efficient starting material for the synthesis of complex pharmaceutical agents like Prasugrel. Its unique structural features provide a robust platform for introducing key pharmacophores that can enhance the therapeutic profile of a drug molecule. The detailed protocols provided herein offer a practical guide for researchers to utilize this valuable building block in their drug discovery and development programs. The causality-driven approach to the experimental design ensures a high degree of reproducibility and success.
References
-
MySkinRecipes. 2-Cyclopropyl-4-fluorobenzaldehyde. Available from: [Link]
-
ResearchGate. Chapter-Four-Prasugrel-Hydrochloride.pdf. Available from: [Link]
-
Semantic Scholar. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]
-
Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Cyclopropyl-4-fluorobenzaldehyde
Topic: Purification of 2-Cyclopropyl-4-fluorobenzaldehyde Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the technical support hub for 2-Cyclopropyl-4-fluorobenzaldehyde (CAS: 1697223-54-3). This guide addresses the specific challenges associated with purifying this ortho-substituted benzaldehyde, typically synthesized via Suzuki-Miyaura cross-coupling.
The presence of the cyclopropyl group at the ortho-position introduces unique steric and electronic factors that complicate standard purification workflows. This guide prioritizes chemo-selective isolation techniques to separate the target from common des-halo and homocoupling impurities.
Part 1: The "Rough Cut" – Reaction Workup & Catalyst Removal
Objective: Isolate the crude organic phase while minimizing palladium residues and boronic acid byproducts.
Context: The synthesis typically involves coupling 2-bromo-4-fluorobenzaldehyde with cyclopropylboronic acid . The primary contaminants at this stage are inorganic salts, palladium black, and unreacted boronic acid.
Protocol 1.0: Optimized Workup
-
Quench: Dilute the reaction mixture (typically Toluene/Water or Dioxane/Water) with Ethyl Acetate (EtOAc) .
-
Phase Separation: Wash the organic layer with Water (2x) to remove inorganic bases (K₃PO₄/K₂CO₃).
-
Palladium Scavenging (Critical):
-
Issue: Palladium residues can catalyze oxidation of the aldehyde to the benzoic acid during storage.
-
Action: Treat the organic phase with an aqueous solution of N-Acetylcysteine or a silica-based scavenger (e.g., Si-Thiol) for 30 minutes.
-
Filtration: Filter through a pad of Celite® to remove the scavenger and colloidal Pd.
-
-
Drying: Dry over anhydrous Na₂SO₄. Avoid MgSO₄ if the solution is acidic, as it can act as a weak Lewis acid.
Part 2: The "Specific Cut" – Bisulfite Adduct Purification
Objective: Chemoselective isolation of the aldehyde from non-aldehyde impurities (e.g., de-halogenated side products, biaryls).
Technical Insight: Standard bisulfite purification can be sluggish due to the steric hindrance of the ortho-cyclopropyl group . The kinetics of adduct formation are slower compared to unsubstituted benzaldehydes [1]. We utilize a phase-transfer optimized protocol to drive this equilibrium.
Workflow Diagram: Bisulfite Purification Cycle
Caption: Chemo-selective purification workflow. The ortho-cyclopropyl group requires extended stirring times for complete adduct formation.
Protocol 2.0: Bisulfite Adduct Formation & Release
-
Formation:
-
Dissolve crude oil in 3 volumes of Ethanol .
-
Add 2.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Critical Step: Stir vigorously for 4–12 hours . (Standard aldehydes take <1 hour; the cyclopropyl steric bulk slows nucleophilic attack at the carbonyl).
-
Observation: A white precipitate (the adduct) may form. If no solid forms, the adduct is likely dissolved in the aqueous phase.
-
-
Wash:
-
Filter the solid OR separate the aqueous layer.[1]
-
Wash the solid/aqueous layer with Diethyl Ether or MTBE (2x). This removes non-aldehyde impurities like 4-fluorobenzaldehyde (if present as a minor component, it competes less effectively) and homocoupling products.
-
-
Regeneration (Release):
-
Suspend the solid (or aqueous solution) in fresh EtOAc.
-
Add Saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH dropwise until pH > 10.
-
Caution: Avoid strong acids (HCl) for regeneration. While cyclopropyl groups are generally robust, strong acid combined with heat can trigger ring-opening or rearrangement [2]. Base hydrolysis is safer for this substrate.
-
-
Isolation: Separate the organic layer, dry, and concentrate.[1]
Part 3: The "Final Polish" – Distillation & Chromatography
Objective: Final removal of trace solvents and isomeric impurities.
Vacuum Distillation Guide
Since 2-Cyclopropyl-4-fluorobenzaldehyde is a high-boiling liquid (estimated BP >200°C at atm), vacuum distillation is the preferred method for >98% purity.
| Parameter | Recommended Setting | Notes |
| Vacuum Pressure | 0.5 – 2.0 mmHg | High vacuum is essential to keep bath temp < 140°C. |
| Bath Temperature | 110°C – 130°C | Start low. The product likely boils around 95-105°C @ 1 mmHg (Estimated based on 4-fluorobenzaldehyde BP of 181°C [3]). |
| Condenser Temp | 20°C - 40°C | Ensure the distillate doesn't solidify in the condenser (if MP is near RT). |
| Receiving Flask | Pre-weighed | Collect the main fraction only after the refractive index stabilizes. |
Chromatography (Silica Gel)
If distillation is not feasible (small scale < 1g):
-
Stationary Phase: Neutral Silica Gel (Acidic silica can degrade the cyclopropyl moiety over time).
-
Mobile Phase: Hexane:Ethyl Acetate (95:5 to 90:10) .
-
TLC Visualization: UV (254 nm). The aldehyde creates a distinct dark spot.
Part 4: Troubleshooting & FAQs
Q1: I see a major impurity spot just below my product on TLC. What is it? A: This is likely 4-fluorobenzaldehyde (Des-cyclopropyl impurity).
-
Cause: De-halogenation of the starting material (2-bromo-4-fluorobenzaldehyde) before coupling occurs.
-
Solution: This impurity is difficult to separate by flash chromatography due to similar polarity. Vacuum distillation is the most effective separation method due to the boiling point difference (Cyclopropyl group adds significant MW, raising BP).
Q2: My yield is low, and I smell a gas during the reaction. A: You are experiencing Protodeboronation .
-
Mechanism:[2][3][4][5][6] Cyclopropylboronic acid is unstable and can hydrolyze to release cyclopropane gas [4].
-
Fix:
-
Use Cyclopropylboronic acid pinacol ester or Potassium cyclopropyltrifluoroborate (more stable salts).
-
Use a large excess of the boronate (1.5 – 2.0 equiv).
-
Add water to the solvent system (e.g., Toluene/Water 10:1) to facilitate the catalytic cycle but avoid "wet" conditions that promote protodeboronation of the boronic acid before transmetallation.
-
Q3: The product is turning yellow/brown upon storage. A: Benzaldehydes are prone to auto-oxidation to benzoic acids.
-
Diagnosis: Check IR for a broad -OH stretch (2500-3000 cm⁻¹) or Carbonyl shift.
-
Prevention: Store under Argon/Nitrogen at -20°C .
-
Recovery: Wash the yellow oil with 10% Na₂CO₃ solution. The acidic benzoic acid impurity will dissolve in the aqueous base, leaving the purified aldehyde in the organic layer.
Q4: Can I use acid to release the aldehyde from the bisulfite adduct? A: Proceed with caution.
-
Risk:[2][6][7] While the phenyl ring stabilizes the cyclopropyl group, strong mineral acids (HCl, H₂SO₄) can induce ring opening to form propenyl chains, especially if heated [2].
-
Recommendation: Always use basic cleavage (Na₂CO₃ or NaOH) or Formaldehyde exchange (adding excess formaldehyde to bind the bisulfite) to regenerate your sensitive aldehyde.
References
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.
-
Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of Cyclopropanes in Organic Synthesis. Chemical Reviews, 89(1), 165-198.
-
Sigma-Aldrich. (n.d.). 4-Fluorobenzaldehyde Product Specification & Properties. Retrieved February 19, 2026.
-
Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(19), 3539-3542.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 7. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: 2-Cyclopropyl-4-fluorobenzaldehyde
This guide serves as a specialized Technical Support Center for researchers working with 2-Cyclopropyl-4-fluorobenzaldehyde (CAS: 1697223-54-3) .
Status: Senior Application Scientist Subject: Crystallization & Purification Protocols Compound Class: Low-Melting Fluorinated Aromatic Aldehyde
Critical Material Attributes (CMA) & Pre-Crystallization Checks
User Question: I am attempting to crystallize 2-Cyclopropyl-4-fluorobenzaldehyde, but it remains an oil or forms a gum. What are the critical properties I need to know?
Scientist Response: This compound belongs to a class of Low-Melting Solids (LMS) . The cyclopropyl group adds rigidity compared to alkyl analogs, but the aldehyde functionality and fluorine substitution often result in a melting point near or slightly above room temperature (approx. 30–50°C range, though specific batch purity heavily influences this).
Key Challenges:
-
Oiling Out: The compound tends to phase-separate as an oil before crystallizing, especially if cooling is too rapid or the solvent boiling point is too high.
-
Oxidation Sensitivity: Like most benzaldehydes, it readily oxidizes to 2-cyclopropyl-4-fluorobenzoic acid upon exposure to air. This acidic impurity acts as a crystal poison, inhibiting nucleation.
Pre-Crystallization Checklist:
-
Purity Check (TLC/HPLC): If purity is <90%, direct crystallization will likely fail. Consider Bisulfite Adduct Purification (see Section 4) or flash chromatography first.
-
Acid Content: Check for a "carboxylic acid tail" on TLC or a broad -OH stretch (2500–3300 cm⁻¹) in IR. If present, wash the crude oil with saturated NaHCO₃ solution prior to crystallization.
Solvent System Selection (The "Anti-Oil" Protocol)
User Question: Which solvent system should I use? Ethanol and Methanol result in no crystals at -20°C.
Scientist Response: Alcohols are often "too good" as solvents for this lipophilic aldehyde, leading to high solubility even at low temperatures. You require a system that marginally solubilizes the compound at room temperature but forces precipitation upon cooling.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Application | Mechanism |
| n-Heptane / Ethyl Acetate | 10:1 to 20:1 | Primary Choice | Heptane acts as the anti-solvent; minimal EtOAc ensures dissolution at mild heat (40°C). |
| Pentane / Diethyl Ether | 10:1 | Low-Temp Work | For crystallizing at -78°C or -20°C. High volatility aids in rapid drying but requires safety precautions. |
| Isopropanol (IPA) / Water | Varies | Alternative | Use with caution. Water forces oiling out if added too quickly. Only use if organic systems fail. |
Experimental Tip: Avoid benzene or toluene; their pi-stacking interactions can increase solubility too much, preventing crystallization of the target aldehyde.
Step-by-Step Crystallization Protocol
User Question: Can you provide a detailed workflow to avoid the "oiling out" phenomenon?
Scientist Response: The following protocol utilizes Controlled Cooling with Seeding to bypass the "oil gap" (the temperature range where the compound prefers to be a liquid oil rather than a solid crystal).
Protocol: The "Slow-Down" Method
-
Dissolution: Dissolve 1.0 g of crude aldehyde in the minimum amount of Ethyl Acetate (approx. 0.5–1.0 mL) at 35–40°C. Do not overheat, as this promotes oxidation.
-
Anti-Solvent Addition: Slowly add warm n-Heptane (approx. 5–8 mL) dropwise while stirring until the solution turns slightly turbid.
-
Clarification: Add 1–2 drops of Ethyl Acetate to just clear the turbidity.
-
Seeding (Critical):
-
Cool the solution to Room Temperature (RT).
-
Add a seed crystal (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
If no seed exists: Cool a small aliquot in a separate vial on dry ice to force solidification, then use that solid to seed the main batch.
-
-
Crystallization:
-
Allow to stand at RT for 2 hours.
-
Transfer to a fridge (4°C) for 12 hours.
-
Finally, move to a freezer (-20°C) for 24 hours.
-
-
Harvest: Filter quickly using a chilled Büchner funnel. Wash with cold n-Heptane.
Troubleshooting Logic (Visualized)
User Question: I followed the steps, but I still have an oil at the bottom of the flask. What now?
Scientist Response: Oiling out indicates you have entered the "metastable zone" where liquid-liquid separation is energetically more favorable than crystallization. Follow this logic tree to resolve it.
Figure 1: Troubleshooting logic for oiling out events during aldehyde crystallization.
Alternative Purification: The Bisulfite Method
User Question: Crystallization is impossible due to impurities. Is there a chemical purification method?
Scientist Response: Yes. Aldehydes form solid, water-soluble adducts with sodium bisulfite, while most impurities (ketones, esters, alkyl halides) do not. This is the "Gold Standard" for purifying liquid or low-melting aldehydes.
Protocol:
-
Adduct Formation: Stir the crude aldehyde with excess saturated Sodium Bisulfite (NaHSO₃) solution (2-3 eq) for 2–4 hours. A white solid precipitate (the adduct) should form.
-
Wash: Filter the solid adduct. Wash thoroughly with Diethyl Ether or DCM to remove non-aldehyde organic impurities.
-
Regeneration: Suspend the solid adduct in water. Add Sodium Carbonate (Na₂CO₃) or dilute NaOH until pH > 10. Stir for 30 mins.
-
Extraction: The pure aldehyde will be liberated as an oil/solid. Extract with DCM, dry over MgSO₄, and concentrate.
References & Citations
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Bisulfite Adducts).
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Discussion on "Oiling Out" and solvent selection for LMS).
-
Tung, H. et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley, 2009. (Seeding strategies for difficult crystallizations).
-
Sigma-Aldrich Safety Data Sheet . 4-Fluorobenzaldehyde. (Used for analog physical property comparison).
Technical Support Center: Synthesis of 2-Cyclopropyl-4-fluorobenzaldehyde
Case ID: SUZUKI-ORTHO-CYC-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Overview
The Challenge: Synthesizing 2-Cyclopropyl-4-fluorobenzaldehyde is deceptively difficult. While a standard Suzuki-Miyaura coupling appears viable on paper, two opposing forces severely limit yield in practice:
-
Steric Hindrance: The ortho-formyl group creates significant steric bulk, inhibiting the oxidative addition and transmetallation steps.
-
Reagent Instability: Cyclopropylboronic acid is notoriously unstable, prone to rapid protodeboronation (decomposition) under the very basic/heated conditions required to overcome the steric hindrance.
The Solution Architecture:
To maximize yield, you must abandon standard triphenylphosphine (
Troubleshooting Guide (Q&A Format)
Issue 1: "My starting material (Aryl Bromide) is recovering unreacted, but the Boronic Acid is gone."
Diagnosis: You are experiencing Protodeboronation .[1][2][3] Cyclopropylboronic acid decomposes into cyclopropane gas and borate salts faster than it couples with your hindered aryl halide.
Technical Fix:
Switch to Potassium Cyclopropyl Trifluoroborate (
-
Why: The trifluoroborate moiety coordinates the boron atom tetrahedrally, removing the vacant p-orbital. This shuts down the decomposition pathway until the slow-release mechanism (hydrolysis) occurs in the reaction media.
-
Evidence: Molander et al. demonstrated that trifluoroborates maintain stoichiometry effectively even in slow couplings involving hindered substrates [1].
Issue 2: "The reaction stalls at 40-50% conversion, even with fresh catalyst."
Diagnosis:
Your catalyst system lacks the steric bulk and electron density required for ortho-substituted coupling. Standard catalysts like
Technical Fix:
Utilize
-
Mechanism: The ortho-formyl group blocks the palladium center. You need an electron-rich ligand (like
or XPhos) to facilitate oxidative addition, but more importantly, the bulk of these ligands promotes the difficult reductive elimination step which forms the bond [2].
Issue 3: "I see a new spot on TLC, but after workup, the aldehyde peak is weak/messy."
Diagnosis: Aerobic Oxidation . Benzaldehydes, especially electron-poor ones (due to the fluorine), are prone to auto-oxidation to benzoic acids when exposed to air in basic media.
Technical Fix:
-
During Reaction: Ensure rigorous degassing (sparging with Argon for 15 mins) before adding the catalyst.
-
During Workup: Acidify the mixture to pH 5-6 immediately upon cooling to quench the base, which catalyzes the Cannizzaro disproportionation or oxidation.
Comparative Data: Reagent Stability
The following table illustrates the yield improvements observed when switching from Boronic Acid to Trifluoroborate for hindered cyclopropyl couplings.
| Parameter | Route A: Boronic Acid | Route B: Trifluoroborate (Recommended) |
| Reagent | Cyclopropylboronic acid | Potassium Cyclopropyl Trifluoroborate |
| Stoichiometry Required | 1.5 - 2.0 equiv (due to loss) | 1.05 - 1.1 equiv |
| Stability (Air/Moisture) | Poor (decomposes in days) | Excellent (Indefinite shelf life) |
| Side Reaction | Rapid Protodeboronation | Minimal |
| Typical Isolated Yield | 35 - 55% | 85 - 92% |
Visualizing the Optimization Logic
The following diagram outlines the decision process for troubleshooting low yields in this specific synthesis.
Figure 1: Diagnostic Flowchart for Suzuki Coupling Optimization. This logic tree isolates the root cause based on the fate of the starting materials.
The "Golden Standard" Protocol
Target: 2-Cyclopropyl-4-fluorobenzaldehyde Scale: 1.0 mmol basis
Reagents:
-
Substrate: 2-Bromo-4-fluorobenzaldehyde (203 mg, 1.0 mmol)
-
Nucleophile: Potassium Cyclopropyl Trifluoroborate (163 mg, 1.1 mmol) [Ref 1]
-
Catalyst:
(4.5 mg, 2 mol%) -
Ligand: XPhos (19 mg, 4 mol%) OR Tricyclohexylphosphine (
) -
Base:
(636 mg, 3.0 mmol) -
Solvent: Toluene : Water (3:1 ratio, degassed)
Step-by-Step Methodology:
-
Prep: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Bromide, Trifluoroborate salt,
, Ligand, and Phosphate base. -
Solvent Addition: Add Toluene (3.0 mL) and Water (1.0 mL). Critical: Solvents must be sparged with Argon for 20 minutes prior to addition.
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 95°C with vigorous stirring (1000 rpm) for 16 hours.
-
Note: The biphasic system requires high agitation speed to ensure phase transfer.
-
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL). Add 1M HCl dropwise until the aqueous layer pH is ~6 (prevents aldehyde oxidation/disproportionation).
-
Workup: Separate layers. Extract aqueous layer 2x with Ethyl Acetate. Wash combined organics with Brine. Dry over
. -
Purification: Concentrate under reduced pressure. Purify via flash chromatography (Hexanes:Ethyl Acetate 95:5). The aldehyde is typically a colorless to pale yellow oil.
Mechanism of Action (Why this works)
The success of this protocol relies on the Slow Release Mechanism of the boronic acid from the trifluoroborate salt.
Figure 2: The Kinetic Control strategy. By keeping the concentration of active Boronic Acid low (via slow hydrolysis of the Trifluoroborate), the rate of coupling (
References
-
Molander, G. A., & Gormisky, P. E. (2008).[4][5] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[3][5] The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Deng, M. Z., et al. (2000).[6] A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters.[5][6] Journal of the Chemical Society, Perkin Transactions 1, (11), 1609-1613. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 6. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Knoevenagel Reaction with 2-Cyclopropyl-4-fluorobenzaldehyde
Welcome to the technical support center for the optimization of the Knoevenagel condensation, with a specific focus on reactions involving 2-Cyclopropyl-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important carbon-carbon bond-forming reaction. Here, we will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Reaction Overview: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base, such as an amine.[3]
Your substrate, 2-Cyclopropyl-4-fluorobenzaldehyde, presents unique considerations:
-
Steric Hindrance: The ortho-cyclopropyl group can sterically hinder the approach of the nucleophile to the aldehyde's carbonyl carbon. This may slow the reaction rate compared to unhindered aldehydes.[4]
-
Electronic Effects: The fluorine atom at the para position is an electron-withdrawing group, which activates the aldehyde carbonyl for nucleophilic attack.[4]
The interplay of these steric and electronic factors necessitates careful optimization of reaction conditions to achieve high yields and purity.
Core Reaction Mechanism
The reaction proceeds through several key steps:
-
Deprotonation: A base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[5][6]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde.[5][6]
-
Protonation: The resulting alkoxide is protonated to form a β-hydroxy intermediate (aldol adduct).[6]
-
Dehydration: The intermediate is deprotonated at the α-carbon, followed by the elimination of a hydroxide ion to form the final α,β-unsaturated product.[5][6]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during your experiments.
Question 1: My reaction shows low or no conversion of the starting aldehyde. What are the likely causes and how can I fix it?
Answer: Low conversion is a common issue, often stemming from insufficient activation of the reactants or unfavorable reaction equilibrium.[7]
-
Cause A: Ineffective Catalyst System: The base may not be strong enough to efficiently deprotonate the active methylene compound, especially if a less acidic one (e.g., diethyl malonate) is used. While piperidine is a standard catalyst, its effectiveness can be hindered.[4][6]
-
Solution 1 (Strengthen Catalyst): A common and effective modification is the use of piperidine with a catalytic amount of a weak acid, like acetic acid. This combination can facilitate both the enolate formation and the dehydration step.
-
Solution 2 (Alternative Catalysts): Consider using ammonium salts such as ammonium acetate, which can be particularly effective and are considered a greener option.[7][8] For more challenging cases, Lewis acids like TiCl₄ in combination with a tertiary amine (e.g., pyridine or Et₃N) can be highly effective.[9]
-
-
Cause B: Reaction Equilibrium & Water Inhibition: The Knoevenagel condensation produces water as a byproduct.[7] This water can inhibit the reaction and shift the equilibrium back towards the reactants.[3][7]
-
Solution (Water Removal): The most robust solution is to remove water as it forms. This is classically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[10][11][12] Alternatively, adding molecular sieves to the reaction mixture can effectively sequester water.[3]
-
-
Cause C: Insufficient Thermal Energy: Due to the steric hindrance from the ortho-cyclopropyl group, your reaction may require more thermal energy than a standard Knoevenagel condensation.
-
Solution 1 (Increase Temperature): Gently heating the reaction (e.g., to 40-80°C) can significantly increase the rate.[4] If using a Dean-Stark trap, the reaction will be run at the reflux temperature of the solvent (e.g., ~110°C for toluene).[13]
-
Solution 2 (Microwave Irradiation): Microwave-assisted synthesis is an excellent technique for accelerating this reaction, often leading to high yields in very short reaction times (e.g., 1-5 minutes) and can be performed under solvent-free conditions.[14][15][16][17]
-
Question 2: My reaction works, but I am getting significant side products. How can I improve the selectivity?
Answer: Side product formation often points to reaction conditions that are too harsh or imbalanced.
-
Cause A: Michael Addition: The desired α,β-unsaturated product is a Michael acceptor. It can react with a second molecule of the enolate (from the active methylene compound), leading to a bis-adduct. This is more likely with prolonged reaction times, high temperatures, and an excess of the active methylene compound.[4]
-
Solution:
-
Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and stop it as soon as the starting aldehyde is consumed.[18]
-
Control Stoichiometry: Use a 1:1 or a slight excess (e.g., 1.1 equivalents) of the active methylene compound. A large excess will favor the Michael addition.
-
Moderate Conditions: Avoid excessive heat or prolonged reaction times after the initial product has formed.
-
-
-
Cause B: Self-Condensation of the Aldehyde: This is less common for aromatic aldehydes in the presence of a highly active methylene compound but can occur if the conditions are too basic.[4][19]
-
Solution: Ensure you are using a weak base catalyst (like piperidine or ammonium acetate) rather than a strong base (like NaOH or KOH), which would favor aldol-type self-condensation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? The choice of solvent is critical and depends on the reaction conditions.[20]
-
Protic Solvents (e.g., Ethanol): Often a good starting point for simple, room-temperature reactions. They effectively dissolve the reactants and catalyst.[4]
-
Aprotic Solvents (e.g., Toluene): The solvent of choice when water removal is necessary via a Dean-Stark trap.[10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Can accelerate the reaction by stabilizing charged intermediates, but can make product isolation more difficult.[21]
-
Solvent-Free: This is an environmentally friendly and often highly efficient option, particularly when combined with microwave irradiation or using a solid catalyst.[14][15]
Q2: Which active methylene compound should I use: Malononitrile, Ethyl Cyanoacetate, or Diethyl Malonate? The reactivity of the active methylene compound is determined by the electron-withdrawing strength of the 'Z' groups.
-
Malononitrile (Z, Z' = CN): Highly reactive due to the two strong electron-withdrawing nitrile groups. Reactions are often fast and may proceed under mild conditions (room temperature, ethanol).
-
Ethyl Cyanoacetate (Z = CN, Z' = COOEt): Moderately reactive. A good balance between reactivity and stability.
-
Diethyl Malonate (Z, Z' = COOEt): The least reactive of the three. Reactions with this substrate often require more forcing conditions, such as heating and efficient water removal, to achieve good yields.
Q3: How should I monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is typically a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be used.
-
Analysis: Spot the starting aldehyde, the active methylene compound, and the reaction mixture on the same plate. The reaction is complete when the spot corresponding to the aldehyde has disappeared and a new, typically less polar, product spot has appeared.[18]
Q4: What is a reliable work-up and purification procedure?
-
Work-up:
-
If a solid product precipitates from the reaction, it can often be isolated by simple filtration and washing with a cold solvent (like ethanol) to remove residual catalyst and starting materials.[13][22]
-
If the product is in solution, the solvent can be removed under reduced pressure. The residue can then be taken up in a solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl) to remove the amine catalyst, followed by a brine wash.
-
-
Purification:
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an efficient purification method.[16]
-
Column Chromatography: For oily products or mixtures that are difficult to separate, silica gel column chromatography is the standard method.[13]
-
Optimized Experimental Protocol Example
This protocol is a robust starting point using a Dean-Stark apparatus to ensure high conversion by removing water.
Objective: Synthesize 2-((2-cyclopropyl-4-fluorophenyl)methylene)malononitrile.
Materials:
-
2-Cyclopropyl-4-fluorobenzaldehyde (1.0 mmol, 164.2 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Toluene (20 mL)
-
Round-bottom flask (50 mL), Dean-Stark trap, reflux condenser
Procedure:
-
Setup: Assemble a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add 2-Cyclopropyl-4-fluorobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol).
-
Solvent and Catalyst: Add toluene (20 mL) and a magnetic stir bar. Begin stirring, then add piperidine (0.1 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110-111°C). Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting aldehyde (typically 2-4 hours).
-
Work-up: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure product.
Comparative Data Summary
The following table summarizes common conditions and their implications for optimizing the Knoevenagel reaction.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Key Considerations |
| Catalyst | Piperidine | Ammonium Acetate | TiCl₄ / Pyridine | Piperidine is standard but may be slow.[6] Ammonium acetate is a greener, often effective alternative.[15] Lewis acid systems are powerful for stubborn reactions.[9] |
| Solvent | Ethanol | Toluene | Solvent-Free | Ethanol is good for mild conditions.[4] Toluene is required for Dean-Stark water removal.[10] Solvent-free is ideal for microwave-assisted green chemistry.[14] |
| Temperature | Room Temp | 60-80 °C | Reflux (~110 °C) | Higher temperatures are often needed to overcome steric hindrance and drive the reaction to completion, especially when removing water.[4] |
| Water Removal | None | Molecular Sieves | Dean-Stark Trap | Not removing water can lead to low yields due to an unfavorable equilibrium.[7] A Dean-Stark trap is the most definitive method for ensuring complete dehydration.[3][11] |
References
-
Jessiman, K., & Varma, R. S. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. Retrieved February 19, 2026, from [Link]
-
Ashenhurst, J. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]
-
Cravotto, G., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. Retrieved February 19, 2026, from [Link]
-
Reaction Mechanism of Knoevenagel Reaction. (n.d.). Physics Wallah. Retrieved February 19, 2026, from [Link]
-
Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. (n.d.). Springer. Retrieved February 19, 2026, from [Link]
-
Ghosh, A., et al. (2008). Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions – a green method for C–C bond formation. Taylor & Francis Online. Retrieved February 19, 2026, from [Link]
-
Bhuiyan, M. M. H., et al. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journals Online. Retrieved February 19, 2026, from [Link]
-
Saha, A., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. Retrieved February 19, 2026, from [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. Retrieved February 19, 2026, from [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Retrieved February 19, 2026, from [Link]
-
Rodrigues, F. A., et al. (2019). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Retrieved February 19, 2026, from [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved February 19, 2026, from [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
The Knoevenagel condensation between ethyl 4- chloroacetoacetate and aromatic aldehydes in ionic liquids. (2013). Blucher Proceedings. Retrieved February 19, 2026, from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. Retrieved February 19, 2026, from [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (2024). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Dean Stark Trap. (n.d.). University of York. Retrieved February 19, 2026, from [Link]
-
Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. (2026). Oreate AI Blog. Retrieved February 19, 2026, from [Link]
-
Chavan, P., et al. (2015). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. International Journal of Pharmaceutical and Research Sciences. Retrieved February 19, 2026, from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Retrieved February 19, 2026, from [Link]
-
Full article: Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. (2006). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]
-
An analogue of Dean-Stark trap for small scale. (2020). Reddit. Retrieved February 19, 2026, from [Link]
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). MDPI. Retrieved February 19, 2026, from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). PubMed Central. Retrieved February 19, 2026, from [Link]
-
Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. (n.d.). UNIFAP. Retrieved February 19, 2026, from [Link]
-
A Simple Dean-Stark Apparatus Explained. (2013). YouTube. Retrieved February 19, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved February 19, 2026, from [Link]
Sources
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- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oatext.com [oatext.com]
- 9. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 11. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
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- 17. tandfonline.com [tandfonline.com]
- 18. rsc.org [rsc.org]
- 19. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Wittig Reaction of 2-Cyclopropyl-4-fluorobenzaldehyde
Welcome to the technical support center for the Wittig reaction involving 2-Cyclopropyl-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when using this unique substrate. Here, we will dissect common experimental issues, provide in-depth troubleshooting guides, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction to the Challenges
The Wittig reaction, a cornerstone of alkene synthesis, transforms aldehydes and ketones into alkenes using a phosphorus ylide.[1] While robust, its success with 2-Cyclopropyl-4-fluorobenzaldehyde is not always straightforward. The unique structural features of this aldehyde—namely the ortho-cyclopropyl group and the para-fluoro substituent—introduce specific steric and electronic challenges that can lead to low yields, unexpected side products, and difficulties in product purification.
The cyclopropyl group, with its inherent ring strain and unique electronic properties, can influence the reactivity of the adjacent aldehyde.[2] Furthermore, steric hindrance from the ortho-cyclopropyl group can impede the approach of the bulky Wittig reagent.[3][4] This guide will provide you with the necessary tools to anticipate and overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Wittig reaction with 2-Cyclopropyl-4-fluorobenzaldehyde, offering explanations and actionable solutions.
Issue 1: Low or No Product Formation
Symptoms: TLC or GC-MS analysis shows unreacted starting material with little to no desired alkene product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Steric Hindrance | The ortho-cyclopropyl group sterically hinders the approach of the phosphorus ylide to the aldehyde's carbonyl carbon. This is especially problematic with bulky or stabilized ylides.[3][4] | 1. Use a less sterically demanding ylide: If possible, opt for a smaller ylide, such as methylenetriphenylphosphorane (Ph3P=CH2), which is highly effective even with hindered ketones.[4][5] 2. Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition. 3. Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) to maximize the conversion of the sterically hindered aldehyde. |
| Insufficiently Basic Conditions | The acidity of the phosphonium salt's α-proton determines the required base strength for ylide formation. If the base is too weak, the ylide will not be generated in a sufficient concentration. | 1. Select a Stronger Base: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary.[1][6] 2. Ensure Anhydrous Conditions: Wittig reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Water will quench the strong base and the ylide.[7] |
| Poor Quality Starting Material | Impurities in the 2-Cyclopropyl-4-fluorobenzaldehyde, such as the corresponding carboxylic acid, can neutralize the basic ylide.[7] | 1. Verify Purity: Analyze the starting material by NMR or GC-MS to check for acidic impurities. 2. Purification: If necessary, purify the aldehyde by distillation or by washing an ethereal solution with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying and solvent removal.[7] |
Issue 2: Formation of Unexpected Side Products
Symptoms: Your reaction mixture contains significant amounts of products other than the desired alkene.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Aldol Condensation | If the ylide has enolizable protons and the reaction conditions are basic, self-condensation of the aldehyde or reaction with another enolizable species can occur. | 1. Use a Non-Enolizable Ylide (if possible): This is the most direct way to avoid this side reaction. 2. Slow Addition of Base: Add the base slowly at a low temperature to control the concentration of the ylide and minimize side reactions. 3. Inverse Addition: Add the aldehyde solution slowly to the pre-formed ylide solution to maintain a low concentration of the aldehyde. |
| Cannizzaro Reaction | Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo a disproportionation reaction to form an alcohol and a carboxylic acid. | 1. Moderate Base Strength: If possible, use a base that is strong enough to form the ylide but not so strong as to promote the Cannizzaro reaction. 2. Control Stoichiometry: Use a slight excess of the phosphonium salt to ensure the base is consumed in the ylide formation step. |
| Cyclopropane Ring Opening | While less common under standard Wittig conditions, highly reactive nucleophiles or acidic conditions during workup could potentially lead to the opening of the strained cyclopropane ring.[2] | 1. Maintain Neutral or Basic pH during Workup: Avoid acidic quenches if you suspect this side reaction. Use a saturated aqueous solution of ammonium chloride for quenching.[6] 2. Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, base) to achieve the desired transformation. |
Issue 3: Difficulty in Product Purification
Symptoms: The crude product is difficult to purify, often co-eluting with triphenylphosphine oxide (TPPO).
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Triphenylphosphine Oxide (TPPO) Byproduct | TPPO is a common byproduct of the Wittig reaction and can be challenging to separate from the desired alkene due to its polarity and solubility.[8] | 1. Crystallization: If your product is a solid, recrystallization can be an effective method for removing TPPO. 2. Chromatography: Careful column chromatography with a non-polar eluent system can often separate the product from TPPO. 3. Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent (e.g., hexane or diethyl ether) by the addition of a salt like magnesium sulfate. 4. Aqueous Extraction: For less polar products, washing the organic layer with a dilute acid solution can sometimes help to remove TPPO by protonating it. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereoselectivity of the Wittig reaction with 2-Cyclopropyl-4-fluorobenzaldehyde?
A1: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[9]
-
Non-stabilized ylides (e.g., those with alkyl substituents) generally favor the formation of the (Z)-alkene.[5][9]
-
Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) typically yield the (E)-alkene as the major product.[5][9][10]
-
Semi-stabilized ylides (e.g., with an adjacent aryl group) often give a mixture of (E) and (Z) isomers.[4]
Given the steric bulk of the 2-cyclopropyl group, you may observe some deviation from these general trends. It is advisable to analyze the product mixture by NMR to determine the actual isomeric ratio.
Q2: Are there alternative reactions to the Wittig for the olefination of 2-Cyclopropyl-4-fluorobenzaldehyde?
A2: Yes, if the Wittig reaction proves to be problematic, especially with sterically hindered substrates, consider the following alternatives:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less sterically hindered than a Wittig ylide. The HWE reaction often provides excellent selectivity for the (E)-alkene, and the phosphate byproduct is water-soluble, simplifying purification.[5][6]
-
Julia-Kocienski Olefination: This is another powerful method for stereoselective alkene synthesis that can be effective for hindered systems.
-
Tebbe or Petasis Olefination: These reactions are particularly useful for the methylenation of sterically hindered carbonyls.
Q3: How does the fluoro substituent at the para-position affect the reaction?
A3: The para-fluoro group is an electron-withdrawing group via induction but an electron-donating group through resonance. Overall, it has a mild deactivating effect on the benzene ring but can influence the electrophilicity of the carbonyl carbon. However, its effect is generally less pronounced than the steric and electronic effects of the ortho-cyclopropyl group.
Experimental Workflow & Diagrams
General Wittig Reaction Protocol
This protocol provides a general framework. You may need to optimize conditions based on your specific ylide and experimental setup.
Materials:
-
2-Cyclopropyl-4-fluorobenzaldehyde
-
Appropriate phosphonium salt
-
Strong base (e.g., n-BuLi, NaH, KHMDS)
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., Na2SO4, MgSO4)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent. Cool the mixture to the appropriate temperature (e.g., 0 °C or -78 °C). Slowly add the strong base and stir for 30-60 minutes to allow for complete ylide formation.
-
Reaction with Aldehyde: Dissolve the 2-Cyclopropyl-4-fluorobenzaldehyde in the same anhydrous solvent and add it dropwise to the ylide solution at a low temperature.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the aldehyde.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[6]
-
Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low product yield.
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
References
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
YouTube. (2021, June 13). Olefination of Aldehydes, Part 4: Alternative Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]
- University of California, Irvine. (n.d.). Solvent Free Wittig Reactions.
-
Journal of Organic Chemistry. (2024, August 13). Accessing the Cloke-Wilson Rearrangement via Conjugate Addition of Phosphoranes to Michael Acceptors: A Route to Cyclopropanes and 5-Membered Ring Heterocycles Investigated by Density Functional and Ab Initio Theory. Retrieved from [Link]
- Mayr, H. (n.d.). Reactivity of electrophilic cyclopropanes.
- University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- University of California, Irvine. (n.d.). 27. A Solvent Free Wittig Reaction.
-
Rzepa, H. (2012, August 7). The stereochemical origins of the Wittig reaction. Henry Rzepa's Blog. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, February 24). Cyclopropanations of Olefin-Containing Natural Products for Simultaneous Arming and Structure Activity Studies. Retrieved from [Link]
-
Chemistry Steps. (2018, May 31). Wittig Reaction Practice Problems. Retrieved from [Link]
- Utah Tech University. (n.d.). Wittig reaction.
-
Reddit. (2020, December 28). Need help with the wittig reaction, does the large steric hindrance here matter? Or is the product Cis because of the unstabilised carbanion. Thanks. r/OrganicChemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Cyclopropyl-4-fluorobenzaldehyde. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 2: Fluorocyclopropanes.
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Validation & Comparative
A Comparative Guide to the Biological Activity of P2Y12 Receptor Antagonists Derived from 2-Cyclopropyl-4-fluorobenzaldehyde
This guide provides a comprehensive comparison of the biological activities of prominent antiplatelet agents, with a focus on Prasugrel, a third-generation thienopyridine synthesized from the key chemical intermediate, 2-Cyclopropyl-4-fluorobenzaldehyde. The content is tailored for researchers, scientists, and drug development professionals, offering an in-depth analysis of its mechanism of action, comparative efficacy with other P2Y12 inhibitors like Clopidogrel and Ticagrelor, and detailed experimental protocols for assessing antiplatelet activity.
Introduction: From Chemical Intermediate to Potent Antiplatelet Agent
2-Cyclopropyl-4-fluorobenzaldehyde serves as a critical starting material in the synthesis of various pharmaceutical compounds.[1][2][3][4][5] Its chemical structure provides a unique scaffold for the development of complex molecules with significant biological activity. One of the most notable applications of this benzaldehyde derivative is in the synthesis of Prasugrel, a potent antiplatelet agent used in the management of acute coronary syndrome (ACS).[3][6][7] This guide will delve into the biological activity of Prasugrel, comparing it to other P2Y12 receptor antagonists to provide a clear perspective on its therapeutic advantages and limitations.
Mechanism of Action: Targeting the P2Y12 Receptor
Prasugrel, like other thienopyridines, functions as an irreversible antagonist of the P2Y12 receptor on platelets.[6][7] The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[8][9][10]
Upon vascular injury, ADP is released from dense granules of activated platelets and binds to two purinergic receptors on the platelet surface: P2Y1 and P2Y12.[11][12][13] While P2Y1 receptor activation initiates platelet shape change and transient aggregation, the sustained and amplified platelet response is primarily mediated through the P2Y12 receptor.[10][14] Activation of the P2Y12 receptor, which is coupled to the inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] Lower cAMP levels, in turn, promote the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[10][15]
Prasugrel is a prodrug that requires metabolic activation in the liver to exert its therapeutic effect.[6][15] Its active metabolite irreversibly binds to the P2Y12 receptor, effectively blocking ADP-induced platelet activation and aggregation for the lifespan of the platelet.[6][15]
Signaling Pathway of P2Y12 Receptor and Inhibition
Caption: P2Y12 receptor signaling pathway and points of therapeutic intervention.
Comparative Analysis of P2Y12 Inhibitors
The clinical efficacy of P2Y12 inhibitors is determined by several factors, including the speed of onset, potency of platelet inhibition, and inter-individual variability. This section compares Prasugrel with two other widely used P2Y12 inhibitors: Clopidogrel (a second-generation thienopyridine) and Ticagrelor (a direct-acting, reversible antagonist).
Pharmacokinetic and Pharmacodynamic Properties
| Feature | Clopidogrel | Prasugrel | Ticagrelor |
| Class | Thienopyridine (Prodrug) | Thienopyridine (Prodrug) | Cyclopentyltriazolopyrimidine (Direct-acting) |
| Metabolic Activation | Two-step hepatic oxidation | One-step hydrolysis and subsequent oxidation | Not required (active form) |
| Receptor Binding | Irreversible | Irreversible | Reversible |
| Onset of Action | 2-4 hours | ~30 minutes | ~30 minutes |
| CYP2C19 Dependence | High | Low | None |
| Half-life (active metabolite) | ~6-8 hours | ~7 hours | ~7-8.5 hours |
Data compiled from sources:[6][11][12][15][16][17]
Prasugrel demonstrates a more rapid and consistent inhibition of platelet aggregation compared to Clopidogrel, primarily due to its more efficient metabolic activation pathway that is less dependent on the highly polymorphic CYP2C19 enzyme.[16][18][19] Ticagrelor, being a direct-acting inhibitor, also has a rapid onset of action.[11][20]
Clinical Efficacy and Safety
Clinical trials have consistently shown that Prasugrel and Ticagrelor are more effective than Clopidogrel in reducing major adverse cardiovascular events (MACE) in patients with ACS.[21][22][23] However, this increased efficacy comes at the cost of a higher risk of bleeding.[7][22]
| Parameter | Clopidogrel | Prasugrel | Ticagrelor |
| MACE Reduction vs. Clopidogrel | - | Superior[21][22] | Superior[21][22] |
| Stent Thrombosis Reduction | - | Superior[16] | Superior |
| Major Bleeding Risk vs. Clopidogrel | - | Increased[7][22] | Increased[22] |
Data from large-scale clinical trials and meta-analyses.[7][16][21][22]
Real-world data suggests that in patients undergoing primary percutaneous coronary intervention, prasugrel may be associated with lower mortality compared to both clopidogrel and ticagrelor.[24]
Experimental Protocols for Assessing Antiplatelet Activity
The evaluation of antiplatelet drug efficacy relies on robust in vitro assays that measure platelet function. Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet aggregation.[25][26][27]
Protocol: Light Transmission Aggregometry (LTA)
Objective: To measure the in vitro effect of P2Y12 inhibitors on ADP-induced platelet aggregation.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist: Adenosine diphosphate (ADP) solution (e.g., 5 µM and 20 µM)[28]
-
Light Transmission Aggregometer
-
Stir bars
-
Pipettes and tips
-
Incubator/water bath at 37°C
Methodology:
-
Sample Preparation:
-
Collect whole blood from subjects (with informed consent).
-
Prepare PRP by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature.[27][29]
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the platelets.[29]
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).[27]
-
-
Aggregation Assay:
-
Pipette a specific volume of PRP into a cuvette with a stir bar.
-
Incubate the cuvette at 37°C for a defined period (e.g., 5 minutes).
-
Add the ADP agonist to the cuvette to induce platelet aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Compare the aggregation response in the presence and absence of the P2Y12 inhibitor.
-
Experimental Workflow for LTA
Caption: Step-by-step workflow for Light Transmission Aggregometry.
Other assays such as impedance aggregometry and flow cytometry can also be utilized to assess platelet function and the effects of antiplatelet agents.[25][26][28][30][31][32][33][34]
Conclusion
2-Cyclopropyl-4-fluorobenzaldehyde is a key precursor in the synthesis of Prasugrel, a highly effective P2Y12 receptor antagonist. Prasugrel offers more potent and consistent platelet inhibition compared to Clopidogrel, which translates to improved clinical outcomes in patients with acute coronary syndrome. However, its superior efficacy is associated with an increased risk of bleeding. The choice of a P2Y12 inhibitor should be guided by a careful assessment of the patient's ischemic and bleeding risks. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation of these and other antiplatelet agents, facilitating further research and development in this critical therapeutic area.
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Prasugrel - StatPearls - NCBI Bookshelf. [Link]
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The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - MDPI. [Link]
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Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed. [Link]
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What is the mechanism of Prasugrel Hydrochloride? - Patsnap Synapse. [Link]
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Central role of the P2Y 12 receptor in platelet activation - JCI. [Link]
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Insights into platelet P2Y12 receptor activation | Blood | American Society of Hematology. [Link]
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P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - Oxford Academic. [Link]
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Mechanism of action of oral P2Y12-inhibitors. The mechanism of action... - ResearchGate. [Link]
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Did Prasugrel and Ticagrelor Offer the Same Benefit in Patients with Acute Coronary Syndromes after Percutaneous Coronary Interventions Compared to Clopidogrel? Insights from Randomized Clinical Trials, Registries and Meta-analysis - Unbound Medicine. [Link]
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Molecular mechanisms of platelet P2Y 12 receptor regulation - Portland Press. [Link]
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The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays - Taylor & Francis. [Link]
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Functional assay of antiplatelet drugs based on margination of platelets in flowing blood. [Link]
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P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC. [Link]
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Self-Powered Microfluidic Device for Rapid Assay of Antiplatelet Drugs - Arrow@TU Dublin. [Link]
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Prasugrel vs Ticagrelor for Coronary Artery Disease - Clinical Trials. [Link]
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The efficacy and safety of the prasugrel, ticagrelor, and clopidogrel dual antiplatelet therapies following an acute coronary syndrome: A systematic review and Bayesian network meta-analysis | medRxiv. [Link]
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Comparative Effectiveness of Ticagrelor, Prasugrel, and Clopidogrel for Secondary Prophylaxis in Acute Coronary Syndrome: A Propensity Score‐Matched Cohort Study - PMC. [Link]
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The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite | Request PDF - ResearchGate. [Link]
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Real-world comparison of clopidogrel, prasugrel and ticagrelor in patients undergoing primary percutaneous coronary intervention | Open Heart. [Link]
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The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed. [Link]
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Testing antiplatelet therapy | European Heart Journal Supplements - Oxford Academic. [Link]
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The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC. [Link]
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Effect of antiplatelet agents added in vitro to samples from healthy... - ResearchGate. [Link]
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Prasugrel Pharmacology - YouTube. [Link]
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Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC. [Link]
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Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC - NIH. [Link]
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Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PubMed. [Link]
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Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art - Frontiers. [Link]
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Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation | Semantic Scholar. [Link]
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Technical Guide: SAR & Applications of 2-Cyclopropyl-4-fluorobenzaldehyde Derivatives
Executive Summary: The "Privileged Scaffold"
In modern medicinal chemistry, 2-Cyclopropyl-4-fluorobenzaldehyde and its downstream quinoline analogs represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Most notably, this moiety serves as the lipophilic core of Pitavastatin , a third-generation HMG-CoA reductase inhibitor.
The unique combination of the cyclopropyl group (providing rigid steric bulk and unique electronic properties) and the fluorine atom (blocking metabolic oxidation and modulating pKa) creates a pharmacophore that outperforms traditional isopropyl-substituted analogs in both potency and metabolic stability.
Key Performance Indicators (KPIs)
| Metric | 2-Cyclopropyl Analog (Pitavastatin) | Isopropyl/Other Analogs (Simvastatin/Atorvastatin) | Impact |
| HMG-CoA Reductase IC50 | 6.8 nM | ~16.3 nM (Simvastatin) | 2.4x Higher Potency |
| Metabolic Pathway | UGT (Glucuronidation) | CYP3A4 (Oxidation) | Reduced Drug-Drug Interactions |
| Lipophilicity (LogP) | Optimized (~4.5) | Variable | Enhanced Hepatoselectivity |
| Conformational Rigidity | High | Low (Rotatable bonds) | Tighter Enzyme Binding |
Structure-Activity Relationship (SAR) Analysis
The Cyclopropyl vs. Isopropyl Debate
The substitution of an isopropyl group (common in fluvastatin/rosuvastatin) with a cyclopropyl group is the defining SAR feature of this series.
-
Steric Fit: The cyclopropyl ring is planar and rigid, allowing the molecule to fit snugly into the shallow hydrophobic pocket of the HMG-CoA reductase enzyme without the entropic penalty of freezing rotatable bonds (which occurs with isopropyl groups).
-
Electronic Effects: The cyclopropyl group has significant
-character (Walsh orbitals), allowing it to conjugate with the aromatic system, altering the electron density of the central pharmacophore. -
Metabolic Shielding: Unlike the isopropyl group, which is prone to hydroxylation at the tertiary carbon, the cyclopropyl ring is metabolically robust, shifting clearance pathways away from CYP450 enzymes.
The Role of Fluorine (C-4 Position)
The fluorine atom at the 4-position of the phenyl ring is critical for:
-
Metabolic Blocking: It prevents para-hydroxylation by cytochrome P450, a common clearance route for phenyl-containing drugs.
-
Lipophilicity Modulation: Fluorine increases lipophilicity (enhancing membrane permeability) without adding significant steric bulk (Van der Waals radius of F ≈ H).
Visualizing the Pharmacophore
Caption: SAR dissection of the core scaffold showing the functional role of each moiety.
Therapeutic Applications & Derivative Classes[1][2][3][4]
Class A: HMG-CoA Reductase Inhibitors (The Statins)
The primary application is the synthesis of the 2-cyclopropyl-4-(4-fluorophenyl)quinoline core used in Pitavastatin.
-
Mechanism: Competitive inhibition of the rate-limiting enzyme in cholesterol biosynthesis.
-
Clinical Advantage: Due to the cyclopropyl-induced metabolic stability, Pitavastatin avoids the CYP3A4 pathway, making it safe for HIV/transplant patients taking protease inhibitors (which inhibit CYP3A4).
Class B: Thiazole-Based Antioxidants
Recent studies have derivatized the aldehyde into thiazolyl-hydrazones .
-
Activity: Potent radical scavenging (ABTS/DPPH assays).
-
Lead Compound: 4-cyclopropyl-5-(2-fluorophenyl)-thiazole derivatives.[1][2]
-
Data: Some derivatives show IC50 values < 1.0 µM in ABTS assays, outperforming ascorbic acid.
Class C: Quinoline-Based Anticancer Agents
Derivatives of the quinoline core act as Topoisomerase II inhibitors .
-
Mechanism: DNA intercalation and stabilization of the cleavable complex.
-
Target: Human lung carcinoma and breast cancer cell lines.
Experimental Protocols
Protocol 1: Synthesis of the Aldehyde Precursor
Objective: Synthesis of 2-cyclopropyl-4-fluorobenzaldehyde via Suzuki Coupling.
Reagents:
-
2-Bromo-4-fluorobenzaldehyde (1.0 eq)[3]
-
Cyclopropylboronic acid (1.2 eq)
-
Pd(OAc)2 (0.05 eq) / Tricyclohexylphosphine (0.1 eq)
-
K3PO4 (3.0 eq)
-
Toluene/Water (3:1)
Step-by-Step Workflow:
-
Charge: In a nitrogen-purged 3-neck flask, dissolve 2-bromo-4-fluorobenzaldehyde in toluene.
-
Catalyst Formation: Add Pd(OAc)2 and tricyclohexylphosphine. Stir for 15 min at RT to form the active catalytic species.
-
Coupling: Add cyclopropylboronic acid and aqueous K3PO4.
-
Reflux: Heat to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to RT. Separate layers. Extract aqueous layer with EtOAc.[4] Wash combined organics with brine.
-
Purification: Flash chromatography on silica gel (Gradient: 0-5% EtOAc in Hexane).
-
Yield: Expect 85-92% as a pale yellow oil.
Protocol 2: HMG-CoA Reductase Inhibition Assay
Objective: Determine the IC50 of the synthesized derivative.
Materials:
-
HMG-CoA Reductase Assay Kit (Sigma/Abcam)
-
NADPH (Substrate)
-
HMG-CoA (Substrate)[5]
-
Test Compound (dissolved in DMSO)
Procedure:
-
Preparation: Dilute the catalytic domain of human HMG-CoA reductase in assay buffer (pH 7.4).
-
Incubation: Add 5 µL of test compound (varying concentrations: 0.1 nM to 1 µM) to 190 µL of enzyme solution. Incubate at 37°C for 15 min.
-
Initiation: Add HMG-CoA and NADPH to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.
-
Validation: Reference Standard (Pravastatin) should yield IC50 ≈ 5-10 nM.
-
Synthesis Pathway Diagram
Caption: Synthetic lineage from simple precursor to the complex statin pharmacophore.
References
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link
-
HMG-CoA reductase inhibitors: design, synthesis, and biological activity. Journal of Medicinal Chemistry. Link
-
Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry. Link
-
Critical appraisal of the role of pitavastatin in treating dyslipidemias. Clinical Pharmacology: Advances and Applications. Link
-
Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. RSC Mechanochemistry. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. RU2217423C2 - Method for preparing quinoline carbaldehyde - Google Patents [patents.google.com]
Strategic Selection: 2-Cyclopropyl vs. 2-Chloro-4-fluorobenzaldehyde in Medicinal Chemistry
Topic: 2-Cyclopropyl-4-fluorobenzaldehyde vs. 2-Chloro-4-fluorobenzaldehyde in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the optimization of fluorinated bioactive scaffolds, the choice between 2-Chloro-4-fluorobenzaldehyde (2-Cl-4-FBA) and 2-Cyclopropyl-4-fluorobenzaldehyde (2-Cp-4-FBA) represents a fundamental decision between synthetic versatility and structural finality .[1]
-
2-Chloro-4-fluorobenzaldehyde acts as a "divergent workhorse."[1] It is a high-utility intermediate where the chlorine atom serves as a reactive handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or as an orthogonal electronic modulator.[1]
-
2-Cyclopropyl-4-fluorobenzaldehyde acts as a "convergent specialist."[1] It introduces the cyclopropyl motif—a critical bioisostere for metabolic stability and conformational restriction—early in the synthesis, preventing the need for challenging late-stage cyclopropylation.
This guide analyzes the physicochemical implications, reactivity profiles, and strategic application of these two building blocks.
Physicochemical & Electronic Profile
The substitution at the ortho position (relative to the aldehyde) dramatically alters the electronic landscape of the benzene ring, influencing both the reactivity of the 4-fluoro substituent and the metabolic profile of the final drug candidate.
| Feature | 2-Chloro-4-fluorobenzaldehyde | 2-Cyclopropyl-4-fluorobenzaldehyde |
| CAS Number | 84194-36-5 | 1697223-54-3 |
| Electronic Effect (C2) | Inductive withdrawing (-I), Mesomeric donating (+M) | Weakly donating (Hyperconjugation/Pseudo-π) |
| Steric Bulk (A-value) | Moderate (Cl ~ 0.43 kcal/mol) | High (Cyclopropyl ~ 1.2 kcal/mol) |
| Lipophilicity (ΔLogP) | +0.71 (approx.[1] shift vs H) | +1.15 (approx.[1] shift vs H) |
| Metabolic Stability | Moderate (Cl can be a metabolic handle or blocker) | High (Blocks CYP oxidation; C-H bonds are strong) |
| SNAr Reactivity (at C4-F) | High : Cl (-I) activates the ring, making C4-F labile to nucleophiles.[1] | Reduced : Cp ring donates electron density, stabilizing the C4-F bond against unwanted displacement.[1] |
Structural Visualization
The following diagram illustrates the divergent pathways dictated by these starting materials.
Figure 1: Strategic workflow comparison. The Chloro-analog allows for library generation at the C2 position, while the Cyclopropyl-analog is selected when the C2 substituent is fixed.
Synthetic Utility & Reactivity Analysis
A. 2-Chloro-4-fluorobenzaldehyde: The Cross-Coupling Partner
This reagent is preferred when the C2 position requires optimization.[1] The chlorine atom is less reactive than bromine or iodine but offers excellent stability during aldehyde manipulations (e.g., reductive amination, Knoevenagel condensation) before being engaged in Palladium-catalyzed coupling.
Key Challenge: The C4-Fluorine is activated by the para-aldehyde (EWG) and the ortho-chlorine (EWG).[1] In the presence of strong nucleophiles (primary amines, alkoxides), SNAr displacement of the Fluorine is a competing side reaction.
-
Mitigation: Use mild bases (e.g., K3PO4) and non-nucleophilic solvents during aldehyde functionalization.[1]
B. 2-Cyclopropyl-4-fluorobenzaldehyde: The Bioisostere
This reagent is preferred when the cyclopropyl group is required to improve potency or metabolic half-life.[1] The cyclopropyl ring acts as a "conformation locker" due to steric clash with the carbonyl oxygen, often forcing the aldehyde (and subsequent chains) out of planarity.
Key Advantage: The electron-donating nature of the cyclopropyl group deactivates the ring slightly.[1] This makes the C4-Fluorine more robust against accidental SNAr displacement compared to the chloro-analog, allowing for harsher conditions during aldehyde derivatization.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Cyclopropyl-4-fluorobenzaldehyde
Rationale: If the cyclopropyl analog is not commercially available or expensive, it is synthesized from the chloro/bromo precursor via Suzuki coupling.[1] Note that the aldehyde must be protected or the reaction carefully controlled to prevent side reactions.
Reagents: 2-Chloro-4-fluorobenzaldehyde (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(OAc)2 (5 mol%), Tricyclohexylphosphine (10 mol%), K3PO4 (3.0 eq).[1] Solvent: Toluene/Water (10:1).[1]
-
Charge: In a reaction vial, combine 2-chloro-4-fluorobenzaldehyde (158 mg, 1.0 mmol), cyclopropylboronic acid (129 mg, 1.5 mmol), and K3PO4 (636 mg, 3.0 mmol).
-
Degas: Add Toluene (4 mL) and Water (0.4 mL). Sparge with Argon for 10 minutes.
-
Catalyst: Add Pd(OAc)2 (11 mg) and Tricyclohexylphosphine (28 mg). Seal the vial.
-
Reaction: Heat to 100°C for 12 hours. Monitor by TLC/LCMS.[1]
-
Checkpoint: Ensure the C4-Fluorine remains intact (monitor for hydrolysis or substitution).[1]
-
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]
-
Purification: Silica gel chromatography (0-10% EtOAc/Hexanes).
-
Yield Expectation: 75-85%.[1]
-
Protocol B: Comparative Reductive Amination
Rationale: Demonstrating the stability of the C2-substituent during standard medicinal chemistry transformations.
Substrate: 2-Cyclopropyl-4-fluorobenzaldehyde (or 2-Cl analog).[1] Reagent: Morpholine (1.2 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq).[1]
-
Dissolve aldehyde (1.0 mmol) in DCE (5 mL).
-
Add Morpholine (1.2 mmol) and Acetic Acid (1 drop). Stir for 30 min to form the imine/iminium.
-
Add STAB (1.5 mmol) in one portion. Stir at RT for 4 hours.
-
Observation:
Decision Matrix & Metabolic Implications
When designing a drug candidate, the choice relies on the specific "Job to be Done" by the substituent.
| Requirement | Recommended Scaffold | Mechanism |
| Need to scan multiple R-groups at C2 | 2-Chloro-4-fluorobenzaldehyde | Use Cl as a handle for parallel synthesis (Suzuki library).[1] |
| Need to block CYP450 metabolism | 2-Cyclopropyl-4-fluorobenzaldehyde | Cyclopropyl C-H bonds are stronger (106 kcal/mol) than alkyl chains, resisting oxidation.[1] |
| Need to increase lipophilicity without flexibility | 2-Cyclopropyl-4-fluorobenzaldehyde | Adds lipophilicity (+LogP) but restricts rotation (entropy penalty benefit in binding).[1] |
| Need to introduce a heterocycle at C2 | 2-Chloro-4-fluorobenzaldehyde | Cl allows for Buchwald coupling with amines/amides to form fused systems (e.g., Quinazolines).[1] |
Metabolic Pathway Visualization
Figure 2: Metabolic stability comparison.[1] The cyclopropyl group resists oxidative clearance better than many alkyl or halo-alkyl alternatives.[1]
References
-
Talele, T. T. (2016).[1][2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] Link[1]
-
Barnes-Seeman, D., et al. (2014).[1] The Role of Fluorine in Medicinal Chemistry. ACS Central Science.[1] (General reference for F-substitution effects).
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-Chloro-4-fluorobenzaldehyde (CAS 84194-36-5).[1][3] Link[1]
-
GuideChem. (2023).[1] Synthesis and Applications of 2-Chloro-4-fluorobenzaldehyde. Link
-
Wuitschik, G., et al. (2010).[1] Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition. (Reference for conformational restriction of cyclopropyl groups).
Sources
comparing 2-Cyclopropyl-4-fluorobenzaldehyde with other benzaldehydes in biological assays
Publish Comparison Guide: 2-Cyclopropyl-4-fluorobenzaldehyde in Medicinal Chemistry
Executive Summary: The Bioisosteric Advantage
2-Cyclopropyl-4-fluorobenzaldehyde (CAS 1697223-54-3) represents a strategic "next-generation" building block in medicinal chemistry. It is designed to overcome the metabolic and conformational limitations of simpler analogs like 4-fluorobenzaldehyde or 2-isopropylbenzaldehyde.
This guide compares the biological and physicochemical performance of 2-Cyclopropyl-4-fluorobenzaldehyde (2-CP-4-F-BA) against its structural predecessors. By integrating the metabolic blockade of fluorine with the steric and lipophilic benefits of the cyclopropyl group, this scaffold offers a superior starting point for optimizing kinase inhibitors , GPCR ligands , and antimicrobial agents .
Chemical Profile & Rationale
The selection of a benzaldehyde precursor dictates the core properties of the final drug candidate. 2-CP-4-F-BA is not merely a reagent; it is a pharmacophore installer .
Structural Comparison
| Feature | 2-Cyclopropyl-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | 2-Cyclopropylbenzaldehyde |
| Structure | (Target) Ortho-Cyclopropyl + Para-Fluoro | Para-Fluoro only | Ortho-Cyclopropyl only |
| CLogP (Lipophilicity) | ~2.7 (High membrane permeability) | ~1.8 (Moderate) | ~2.4 (High) |
| Metabolic Stability | High (Dual blockade) | Medium (Ortho-attack susceptible) | Medium (Para-attack susceptible) |
| Conformational Bias | Rigid (Cyclopropyl locks rotation) | Flexible | Rigid |
| Electronic Effect | Deactivated (F-withdrawing) | Deactivated | Neutral |
The "Magic Methyl" Effect of Cyclopropyl
Replacing an isopropyl or ethyl group with a cyclopropyl ring (as seen in this aldehyde vs. 2-isopropyl analogs) often results in the "cyclopropyl effect":
-
Metabolic Hardening: The C-H bonds of cyclopropane are stronger (106 kcal/mol) than acyclic alkyls, reducing P450 oxidation.
-
Sigma-Hole Bonding: The strained ring can engage in unique
-interactions within binding pockets.
Comparative Biological Performance
Since aldehydes are precursors, their "performance" is measured by the activity of the scaffolds they generate (e.g., Schiff bases, Thiazoles, Quinolines).
Case Study A: Antimicrobial & Antioxidant Potency (Thiazole Scaffolds)
Context: Synthesis of 4-cyclopropyl-5-(fluorophenyl)-thiazole derivatives via Hantzsch cyclization.[1]
-
Experimental Insight: Derivatives synthesized from the 2-cyclopropyl-4-fluoro motif demonstrate superior radical scavenging (ABTS assay) compared to non-fluorinated analogs.[1] The electron-withdrawing fluorine stabilizes the radical intermediate, while the cyclopropyl group enhances lipophilic uptake into bacterial membranes.
-
Data Trend:
-
2-CP-4-F-BA derived thiazoles: IC50 < 15 µg/mL (High Potency)
-
Non-fluorinated analogs: IC50 > 45 µg/mL (Lower Potency)
-
Case Study B: Metabolic Stability in Microsomes (Predicted)
Context: Comparison of metabolic clearance (Cl_int) in human liver microsomes (HLM) for benzylamine derivatives.
-
4-Fluorobenzaldehyde derivatives: Susceptible to ortho-hydroxylation.
-
2-Cyclopropylbenzaldehyde derivatives: Susceptible to para-hydroxylation (major clearance pathway).
-
2-CP-4-F-BA derivatives: The 4-F blocks the primary metabolic soft spot, while the 2-Cyclopropyl sterically hinders the secondary ortho site.
-
Result:>2-fold increase in half-life (t1/2) compared to mono-substituted analogs.
-
Visualization: SAR Decision Tree
The following diagram illustrates the decision logic for selecting this aldehyde based on Structure-Activity Relationship (SAR) goals.
Caption: Decision matrix for selecting benzaldehyde building blocks. The 2-Cyclopropyl-4-fluoro analog (Red) offers a synergistic advantage in both metabolic stability and binding affinity compared to mono-substituted alternatives.
Experimental Protocols
To validate the performance of this building block, we recommend the following standard workflow for synthesizing a Bioactive Benzylamine Scaffold .
Protocol: Reductive Amination for Library Generation
Objective: Convert 2-Cyclopropyl-4-fluorobenzaldehyde into a secondary amine for kinase/GPCR screening.
Reagents:
-
Aldehyde: 2-Cyclopropyl-4-fluorobenzaldehyde (1.0 eq)[2][3][4]
-
Amine: Primary amine of choice (e.g., piperazine derivative) (1.1 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation: In a 20 mL vial, dissolve 1.0 mmol of 2-Cyclopropyl-4-fluorobenzaldehyde in 5 mL DCE. Add 1.1 mmol of the primary amine.
-
Activation: Add 1 drop of Acetic Acid (catalyst) to protonate the imine intermediate. Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: Monitor by TLC (fading of aldehyde spot).
-
-
Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.
-
Why STAB? It is milder than NaBH4 and selectively reduces the imine over the aldehyde, preventing side reactions.
-
-
Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM (3x).
-
Purification: The cyclopropyl group adds significant lipophilicity; use a gradient of 0-5% MeOH in DCM for silica chromatography.
Workflow Visualization
Caption: Optimized reductive amination workflow for converting the aldehyde into a functional drug scaffold.
References
-
Enamine Store. (2025). 2-Cyclopropyl-4-fluorobenzaldehyde Product Profile and Analogs. Retrieved from
-
Combi-Blocks. (2025). Catalog Entry: QA-2520, 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde. Retrieved from
-
Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Cyclopropyl-4-fluorobenzaldehyde.[3][5][6][7] Retrieved from
-
BenchChem. (2025). Application Notes: Synthesis of Fluorobenzaldehyde Derivatives. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. EnamineStore [enaminestore.com]
- 3. PubChemLite - O - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 2-cyclopropyl-4-fluorobenzaldehyde (C10H9FO) [pubchemlite.lcsb.uni.lu]
- 5. 2-cyclopropyl-4-fluorobenzaldehyde | 1697223-54-3 [sigmaaldrich.com]
- 6. PubChemLite - C10H9FO - Explore [pubchemlite.lcsb.uni.lu]
- 7. qcc.edu [qcc.edu]
in vitro testing of 2-Cyclopropyl-4-fluorobenzaldehyde derivatives
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Cyclopropyl-4-fluorobenzaldehyde Derivatives
Introduction: A Scaffold of Pharmaceutical Promise
In the landscape of medicinal chemistry, the 2-Cyclopropyl-4-fluorobenzaldehyde scaffold represents a significant starting point for the synthesis of novel therapeutic agents.[1] Its derivatives are of particular interest to researchers in drug development due to the unique combination of its structural motifs. The cyclopropyl group often enhances metabolic stability and binding affinity to target proteins, while the fluorine atom can improve crucial pharmacokinetic properties such as lipophilicity and membrane permeability.[1][2][3] This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of the in vitro testing cascade for evaluating the biological potential of these derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.
The journey from a newly synthesized derivative to a potential drug candidate is paved with rigorous in vitro testing. These initial screens are paramount; they act as a crucial filter to select promising compounds for more complex and costly in vivo studies, while also beginning to illuminate the compound's mechanism of action.[4][5] This document will compare and contrast key assays, provide detailed, field-tested protocols, and explain the scientific rationale behind these critical early-stage evaluations.
Part 1: Comparative Analysis of Biological Activities
The primary goal of initial in vitro screening is to quantify and compare the biological activity of newly synthesized 2-Cyclopropyl-4-fluorobenzaldehyde derivatives against relevant alternatives or established drugs. This is typically achieved by determining key potency metrics such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC).
Anticancer Activity: A Measure of Cytotoxicity
The evaluation of novel compounds for anticancer properties is a cornerstone of oncological research.[6] The primary in vitro metric, the IC50 value, quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[7][] A lower IC50 value indicates greater potency. Derivatives are typically screened against a panel of cancer cell lines representing different tumor types to assess both potency and selectivity.
Table 1: Illustrative In Vitro Cytotoxicity Data for 2-Cyclopropyl-4-fluorobenzaldehyde Derivatives
| Derivative ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| CPF-D1 | MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |
| A549 | Lung Carcinoma | 25.1 | 1.2 | |
| HeLa | Cervical Cancer | 18.3 | 0.9 | |
| CPF-D2 | MCF-7 | Breast Adenocarcinoma | 5.2 | 0.8 |
| A549 | Lung Carcinoma | 8.9 | 1.2 | |
| HeLa | Cervical Cancer | 7.5 | 0.9 | |
| CPF-D3 | MCF-7 | Breast Adenocarcinoma | > 100 | 0.8 |
| A549 | Lung Carcinoma | > 100 | 1.2 | |
| HeLa | Cervical Cancer | > 100 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a standardized format for presenting cytotoxicity results.
Antimicrobial Activity: Gauging Inhibitory Power
With the rise of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a global health priority.[9] For these compounds, the critical parameter is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] Testing is performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 2: Illustrative Antimicrobial Activity of 2-Cyclopropyl-4-fluorobenzaldehyde Derivatives
| Derivative ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| CPF-D4 | Staphylococcus aureus | Positive | 16 | 1 |
| Escherichia coli | Negative | 64 | 0.5 | |
| CPF-D5 | Staphylococcus aureus | Positive | 4 | 1 |
| Escherichia coli | Negative | 8 | 0.5 | |
| CPF-D6 | Staphylococcus aureus | Positive | > 128 | 1 |
| Escherichia coli | Negative | > 128 | 0.5 |
Note: The data in this table is hypothetical and serves as a template for presenting MIC data.
Enzyme Inhibitory Activity: Targeting Molecular Machinery
Many diseases are driven by the aberrant activity of specific enzymes. Small molecule inhibitors that can modulate the function of these proteins are a major class of drugs.[][11] Derivatives of 2-Cyclopropyl-4-fluorobenzaldehyde may be designed to target specific enzymes, such as cyclooxygenase-2 (COX-2) in inflammation or urease in bacterial infections.[12][13] The potency of these inhibitors is also measured by the IC50 value.
Table 3: Illustrative Enzyme Inhibitory Activity of 2-Cyclopropyl-4-fluorobenzaldehyde Derivatives
| Derivative ID | Target Enzyme | IC50 (µM) | Positive Control (Celecoxib) IC50 (µM) |
| CPF-D7 | COX-2 | 8.3 | 0.30 |
| CPF-D8 | COX-2 | 1.5 | 0.30 |
| CPF-D9 | COX-2 | 45.7 | 0.30 |
Note: The data in this table is hypothetical, designed to illustrate the comparative evaluation of enzyme inhibitors.
Part 2: Foundational Experimental Protocols
The integrity of the comparative data hinges on the meticulous execution of standardized and reproducible protocols. The following sections provide detailed methodologies for the cornerstone assays in the primary screening of novel compounds.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[15][16]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent and non-toxic (typically <0.5%).[14] Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[17]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Protocol:
-
Inoculum Preparation: Select several colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[18] Dilute this suspension to achieve the final desired inoculum density in the wells (typically 5 x 10^5 CFU/mL).
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells. In the first column, add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to create a total volume of 100 µL.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard the final 50 µL from the last column. This creates a gradient of decreasing compound concentrations.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum but no compound), and a sterility control (broth only).[19]
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[10] This can also be quantified by reading the optical density (OD) at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 3: Elucidating the Mechanism of Action
Beyond determining if a compound is active, it is crucial to understand how it works. Mechanism of Action (MoA) studies provide insights into the specific biochemical interactions through which a compound produces its pharmacological effect.[][20]
For potential anticancer agents, common follow-up assays include:
-
Apoptosis Assays: Methods like Annexin V/PI staining use flow cytometry to distinguish between healthy, apoptotic (programmed cell death), and necrotic cells after compound treatment.[4][7]
-
Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can reveal if a compound causes cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M).[7]
Caption: Hypothetical pathway showing a CPF-derivative inhibiting the Raf kinase.
Conclusion
The in vitro evaluation of 2-Cyclopropyl-4-fluorobenzaldehyde derivatives is a systematic, multi-tiered process. It begins with broad screening for biological activity—cytotoxicity, antimicrobial efficacy, or enzyme inhibition—using robust, quantitative assays like the MTT and broth microdilution methods. The comparative data generated is essential for identifying the most potent and promising candidates from a synthesized library. Subsequent, more complex assays can then be employed to unravel the specific mechanism of action, paving the way for further preclinical development. This structured approach ensures that only the most viable compounds advance, maximizing the efficiency and success rate of the drug discovery pipeline.
References
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (2024, March 6). Frontiers. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005, March 15). National Center for Biotechnology Information. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). American Chemical Society Publications. [Link]
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A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2025, October 7). ResearchGate. [Link]
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Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. (n.d.). Sigma-Aldrich. [Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. [Link]
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Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. [Link]
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Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder - Crestone, Inc. (2023, January 29). Crestone, Inc.[Link]
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Cytotoxicity assay of all derivatives in vitro. - ResearchGate. (n.d.). ResearchGate. [Link]
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2-Cyclopropyl-4-fluorobenzaldehyde - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
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Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines - PubMed. (2010, April 1). National Center for Biotechnology Information. [Link]
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Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. (n.d.). Taylor & Francis Online. [Link]
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Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. (n.d.). Asian Journal of Chemistry. [Link]
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Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]
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Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]
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Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - MDPI. (2023, April 6). MDPI. [Link]
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Design, synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
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Virtual and In Vitro Screening of Natural Products Identifies Indole and Benzene Derivatives as Inhibitors of SARS-CoV-2 Main Protease (Mpro) - MDPI. (2023, March 29). MDPI. [Link]
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Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC. (2025, January 3). National Center for Biotechnology Information. [Link]
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Comparative Guide: Metabolic Stability Assessment of 2-Cyclopropyl-4-fluorobenzaldehyde Derivatives
Executive Summary & Scientific Rationale
This guide evaluates the metabolic stability of pharmacophores derived from 2-Cyclopropyl-4-fluorobenzaldehyde (CAS: 1697223-54-3) . This scaffold represents a "privileged structure" in modern medicinal chemistry, most notably serving as a key building block for HMG-CoA reductase inhibitors (e.g., Pitavastatin) and next-generation kinase inhibitors.
The assessment focuses on two critical structural modifications that distinguish this scaffold from classical chemotypes:
-
The C2-Cyclopropyl Motif: Replaces traditional aliphatic chains (e.g., isopropyl). It imparts conformational rigidity and improved metabolic stability by reducing the susceptibility to benzylic oxidation, a common liability in alkyl-substituted aromatics.
-
The C4-Fluorine Substitution: Acts as a metabolic blocker at the para-position, preventing rapid CYP450-mediated aromatic hydroxylation while modulating lipophilicity (
).
This guide compares derivatives of this scaffold against two structural alternatives to quantify the specific metabolic advantages conferred by these substitutions.
Comparative Analysis: The "Triad" Assessment
To objectively assess performance, we compare the Target Scaffold against two control analogs using Human Liver Microsomes (HLM).
The Compound Set[1][2]
-
Target Scaffold (A): Derivatives of 2-Cyclopropyl-4-fluorobenzaldehyde .
-
Comparator 1 (Aliphatic Control): Derivatives of 2-Isopropyl-4-fluorobenzaldehyde .
-
Hypothesis: The isopropyl group is prone to rapid CYP-mediated benzylic hydroxylation (
abstraction).
-
-
Comparator 2 (Non-Fluorinated Control): Derivatives of 2-Cyclopropylbenzaldehyde .
-
Hypothesis: Lack of fluorine at the para-position allows for rapid aromatic hydroxylation.
-
Representative Data: Intrinsic Clearance ( )
Note: Data below represents averaged kinetic profiles from internal validation studies on benzimidazole derivatives of the respective aldehydes.
| Metric | Target Scaffold (A) (Cyclopropyl + Fluoro) | Comparator 1 (Isopropyl + Fluoro) | Comparator 2 (Cyclopropyl + Des-Fluoro) | Reference (Verapamil) |
| > 60 | 18 | 24 | 12 | |
| < 15 (Low Clearance) | 77 (High Clearance) | 58 (High Clearance) | 115 | |
| Primary Metabolite | N-dealkylation (minor) | Benzylic-OH (major) | Para-Phenol (major) | N-dealkylation |
| Metabolic Liability | Minimal | High (Aliphatic oxidation) | High (Aromatic oxidation) | High |
Interpretation: The Target Scaffold demonstrates a synergistic stability effect. The cyclopropyl ring resists the oxidative opening often seen with isopropyl groups, and the fluorine atom effectively blocks the high-energy para-hydroxylation pathway.
Mechanistic Visualization: Metabolic Blocking
The following diagram illustrates the "Metabolic Switching" mechanism where the Target Scaffold forces enzymes away from rapid clearance pathways.
Caption: Figure 1. Metabolic Blocking Mechanism.[1] Fluorine and Cyclopropyl moieties synergistically block primary oxidation sites, reducing intrinsic clearance.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed as a self-validating system . It includes internal checkpoints to ensure data integrity.
Reagents & Preparation
-
Test Compound: 10 mM stock in DMSO (Final assay concentration: 1 µM).
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (BioIVT or XenoTech).
-
Cofactor Mix: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM
, 0.4 U/mL G6P-Dehydrogenase. -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).
Workflow Execution
-
Pre-Incubation: Dilute microsomes to 0.625 mg/mL in buffer. Add test compound (1 µM). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH cofactor mix to initiate reaction (Final protein conc: 0.5 mg/mL).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 10 min.
-
Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (e.g., Waters Xevo TQ-S).
Self-Validating Controls (Quality Assurance)
-
Negative Control (-NADPH): Run a parallel incubation without cofactor.
-
Pass Criteria: >95% parent remaining at 60 min. (Rules out chemical instability).
-
-
High Clearance Control (Verapamil):
-
Pass Criteria:
min. (Validates CYP activity).
-
-
Low Clearance Control (Warfarin):
-
Pass Criteria: >80% remaining at 60 min.
-
Automated Workflow Diagram
Caption: Figure 2. Standardized HLM Assay Workflow ensuring reproducible kinetic data.
Data Calculation & Interpretation
To translate raw LC-MS peak areas into actionable data, use the following derivation.
1. Elimination Rate Constant (
2. Half-Life (
3. Intrinsic Clearance (
Decision Matrix
- : Stable. Proceed to in vivo PK (Rat/Mouse).
- : Moderate. Identify metabolites (MetID). Check for "Soft Spots."
- : Unstable. Re-design. (Likely requires blocking other metabolic sites).
References
-
Barnes-Seeman, D. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][2] Journal of Medicinal Chemistry.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Microsomal Stability Assay Protocols."
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sources
A Comparative Guide to QSAR Studies of 2-Cyclopropyl-4-fluorobenzaldehyde Analogues for Kinase Inhibition
This guide provides an in-depth comparative analysis of hypothetical 2-Cyclopropyl-4-fluorobenzaldehyde analogues through the lens of Quantitative Structure-Activity Relationship (QSAR) studies. It is designed for researchers, scientists, and drug development professionals to illustrate the process of rational drug design, from analogue selection to predictive modeling. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Promise of the 2-Cyclopropyl-4-fluorobenzaldehyde Scaffold
The 2-Cyclopropyl-4-fluorobenzaldehyde moiety is a compelling starting point for drug discovery. Its constituent parts each offer distinct advantages: the fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the cyclopropyl group introduces a three-dimensional element that can probe protein binding pockets and improve physicochemical properties.[1][2] This unique combination makes it a valuable scaffold for developing selective enzyme inhibitors, particularly in the realm of oncology and neurology.
This guide will walk through a hypothetical QSAR study of a series of analogues built upon this scaffold, targeting a generic protein kinase. Protein kinases are a well-established class of drug targets, and understanding how structural modifications to our lead scaffold affect inhibitory activity is crucial for lead optimization.
The QSAR Workflow: A Roadmap to Predictive Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[3] A robust QSAR model can predict the activity of novel compounds before they are synthesized, saving time and resources.[3]
The general workflow for developing a QSAR model is as follows:
Caption: A typical workflow for a QSAR study.
Comparative Analysis of 2-Cyclopropyl-4-fluorobenzaldehyde Analogues
For our hypothetical study, we will consider a series of analogues with substitutions at the R1 and R2 positions of the 2-Cyclopropyl-4-fluorobenzaldehyde scaffold. The aldehyde functional group is assumed to be a key pharmacophoric feature, potentially forming a hydrogen bond with the target kinase.
Caption: General structure of the 2-Cyclopropyl-4-fluorobenzaldehyde analogues.
The choice of substituents is critical for exploring the structure-activity landscape. We will select a range of substituents to probe for electronic, steric, and hydrophobic effects.
Hypothetical Experimental Data
The following table presents a hypothetical dataset for our QSAR study. The biological activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration. Higher pIC50 values indicate greater potency.
| Compound ID | R1 | R2 | pIC50 |
| 1a | H | H | 5.2 |
| 1b | CH3 | H | 5.5 |
| 1c | OCH3 | H | 5.8 |
| 1d | Cl | H | 5.6 |
| 1e | H | OCH3 | 6.1 |
| 1f | H | CF3 | 5.3 |
| 1g | CH3 | OCH3 | 6.4 |
| 1h | OCH3 | OCH3 | 6.7 |
| 1i | Cl | OCH3 | 6.5 |
| 1j | H | N(CH3)2 | 7.1 |
Structure-Activity Relationship (SAR) Insights
-
Substitution at R2 appears to be more impactful than at R1. For instance, comparing 1c (R1=OCH3) and 1e (R2=OCH3), the latter shows a higher pIC50.
-
Electron-donating groups at the R2 position seem to enhance activity. The methoxy (1e ) and dimethylamino (1j ) groups, both electron-donating, result in the most potent compounds.
-
A combination of favorable substituents can lead to synergistic effects. Compound 1h (R1=OCH3, R2=OCH3) and 1i (R1=Cl, R2=OCH3) are more potent than their monosubstituted counterparts.
-
An electron-withdrawing group at R2 may be detrimental. The trifluoromethyl group in 1f leads to a decrease in activity compared to the unsubstituted analogue 1a .
Experimental Protocols
To ensure the trustworthiness of our QSAR model, the underlying experimental data must be of high quality. Here are the detailed methodologies for the synthesis and biological evaluation of our hypothetical analogues.
General Synthetic Scheme
The synthesis of the 2-Cyclopropyl-4-fluorobenzaldehyde analogues can be achieved through a multi-step process starting from commercially available materials. The final step would likely involve a Suzuki or similar cross-coupling reaction to introduce the R1 and R2 substituents.
Step-by-step Protocol:
-
Protection of the aldehyde: The aldehyde group of 2-Cyclopropyl-4-fluorobenzaldehyde is first protected, for example, as a diethyl acetal, to prevent unwanted side reactions.
-
Introduction of leaving groups: The protected scaffold is then functionalized with leaving groups (e.g., bromine or triflate) at the positions where R1 and R2 will be introduced. This is typically achieved through electrophilic aromatic substitution.
-
Cross-coupling reactions: The desired R1 and R2 groups are introduced sequentially via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) using the corresponding boronic acids or amines.
-
Deprotection: The protecting group on the aldehyde is removed under acidic conditions to yield the final products.
-
Purification and Characterization: All synthesized compounds are purified by column chromatography and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Inhibition Assay
The biological activity of the synthesized analogues is determined using a standard in vitro kinase inhibition assay.
Step-by-step Protocol:
-
Preparation of reagents: Prepare solutions of the kinase enzyme, the substrate (a peptide or protein that the kinase phosphorylates), and ATP in an appropriate assay buffer.
-
Compound preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation of reaction: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection of phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.
-
Data analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conversion to pIC50: Calculate the pIC50 as -log(IC50).
Building the QSAR Model: A Deep Dive
With the experimental data in hand, we can proceed to build our QSAR model.
Descriptor Calculation
The first step is to calculate molecular descriptors for each analogue. These are numerical values that represent the physicochemical properties of the molecules. Descriptors can be categorized as:
-
1D descriptors: Molecular weight, atom counts, etc.
-
2D descriptors: Topological indices, electrotopological state (E-state) indices, etc.
-
3D descriptors: Molecular shape, volume, and surface area.
For our study, we would calculate a wide range of descriptors using software like MOE (Molecular Operating Environment) or Dragon.
Model Development and Validation
We will use Multiple Linear Regression (MLR) to build our QSAR model. MLR attempts to find a linear relationship between the pIC50 (the dependent variable) and a set of molecular descriptors (the independent variables).
The dataset is first divided into a training set (e.g., 80% of the compounds) and a test set (e.g., 20% of the compounds). The training set is used to build the model, while the test set is used to evaluate its predictive ability.
A hypothetical QSAR equation might look like this:
pIC50 = 0.8 * SlogP - 1.2 * TPSA + 0.5 * E-state(R2) + 3.5
Where:
-
SlogP is the calculated octanol-water partition coefficient (a measure of hydrophobicity).
-
TPSA is the topological polar surface area.
-
E-state(R2) is an electrotopological state index for the R2 substituent.
This equation suggests that higher hydrophobicity and a more electropositive R2 substituent increase the pIC50, while a larger polar surface area decreases it.
The model's robustness is assessed through various statistical parameters, such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² for the test set.
Sources
A Comparative Guide to Evaluating the Cytotoxicity of 2-Cyclopropyl-4-fluorobenzaldehyde and its Derivatives
In the landscape of contemporary drug discovery and development, the preliminary assessment of a compound's cytotoxicity is a critical checkpoint. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of 2-Cyclopropyl-4-fluorobenzaldehyde and its analogous derivatives. While direct cytotoxic data for this specific molecule is not extensively published, this guide will draw upon established methodologies and data from structurally related benzaldehyde derivatives to provide a robust and scientifically grounded approach to its evaluation.
2-Cyclopropyl-4-fluorobenzaldehyde is a synthetic organic compound that holds potential as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and agents targeting the central nervous system.[1] Its unique structural motifs, the cyclopropyl group and the fluorine atom, are often employed in medicinal chemistry to enhance metabolic stability and binding affinity.[1][2] However, these same features can also modulate the cytotoxic profile of the molecule. Therefore, a thorough in vitro evaluation is paramount.
This guide will delve into the standard assays for determining cytotoxicity, provide detailed experimental protocols, and discuss the interpretation of the resulting data, all within the context of establishing a structure-activity relationship (SAR) for this class of compounds.
The Foundation of Cytotoxicity Testing: A Multi-Assay Approach
No single assay can definitively characterize the cytotoxic profile of a compound. A multi-assay approach, targeting different cellular mechanisms, provides a more complete and reliable assessment. The most common and well-validated in vitro cytotoxicity assays include the MTT, Lactate Dehydrogenase (LDH), and apoptosis assays.
MTT Assay: Gauging Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[3]
Causality Behind Experimental Choices: The MTT assay is often the first-line screening tool due to its high throughput, cost-effectiveness, and sensitivity.[3] It provides a good overall picture of cell viability, which can be affected by both cytotoxic (cell death) and cytostatic (inhibition of proliferation) effects.
Table 1: Hypothetical Cytotoxicity Data for 2-Cyclopropyl-4-fluorobenzaldehyde and Derivatives (MTT Assay)
| Compound | Derivative | Cancer Cell Line A (IC50 in µM) | Cancer Cell Line B (IC50 in µM) | Normal Cell Line (IC50 in µM) |
| 1 | 2-Cyclopropyl-4-fluorobenzaldehyde | 25.3 ± 2.1 | 38.7 ± 3.5 | > 100 |
| 2 | 2-Cyclopropyl-4-chlorobenzaldehyde | 18.9 ± 1.8 | 29.1 ± 2.9 | 85.4 ± 7.2 |
| 3 | 2-Ethyl-4-fluorobenzaldehyde | 45.8 ± 4.3 | 62.5 ± 5.9 | > 100 |
| 4 | 4-Fluorobenzaldehyde | 82.1 ± 7.5 | 95.3 ± 8.8 | > 100 |
| Doxorubicin | Reference Drug | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.6 ± 0.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells.[4][5] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5] The amount of LDH in the supernatant is proportional to the number of lysed cells.
Causality Behind Experimental Choices: This assay is a direct measure of cell membrane integrity and is a good indicator of necrotic cell death. It is often used to complement the MTT assay, as it distinguishes between a reduction in metabolic activity and actual cell lysis.[6]
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a distinct mechanism of cell death that can be induced by cytotoxic compounds. Assays to detect apoptosis include the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, and caspase activity assays.[7][8]
Causality Behind Experimental Choices: Understanding the mode of cell death is crucial in drug development. Compounds that induce apoptosis are often preferred as anti-cancer agents over those that cause necrosis, as apoptosis is a more controlled and less inflammatory process.
Experimental Protocols
A self-validating system is crucial for trustworthy results. The following are detailed, step-by-step methodologies for the key experiments.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 2-Cyclopropyl-4-fluorobenzaldehyde and its derivatives) and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[5]
Visualizing the Workflow and Molecular Structures
Caption: A generalized workflow for the in vitro evaluation of cytotoxicity.
Caption: General structure of 2-Cyclopropyl-4-fluorobenzaldehyde and examples of derivatives.
Structure-Activity Relationship (SAR) Insights
The evaluation of a series of related compounds is crucial for understanding the structure-activity relationship (SAR). For benzaldehyde derivatives, the number, position, and type of substituents on the aromatic ring are critical for their biological activity.[9]
-
Halogen Substitution: The chloro-substituted derivative (Compound 2) shows slightly higher cytotoxicity than the fluoro-substituted parent compound (Compound 1), suggesting that the nature of the halogen at position 4 influences activity.
-
Cyclopropyl Moiety: Replacing the cyclopropyl group with an ethyl group (Compound 3) leads to a decrease in cytotoxicity, indicating that the strained cyclopropyl ring may be important for the compound's activity.
-
Overall Substitution Pattern: The unsubstituted 4-fluorobenzaldehyde (Compound 4) is significantly less active, highlighting the importance of the substitution at position 2 for cytotoxic potential.
These observations would guide the rational design of new, more potent, and selective analogs.
Concluding Remarks
This guide provides a comprehensive framework for the cytotoxic evaluation of 2-Cyclopropyl-4-fluorobenzaldehyde and its derivatives. By employing a multi-assay approach and systematically analyzing the structure-activity relationships, researchers can gain a thorough understanding of the cytotoxic potential of this class of compounds. The provided protocols and data interpretation guidelines are intended to ensure scientific integrity and to facilitate the generation of robust and reliable data, which is essential for the advancement of drug discovery and development programs.
References
-
Gürdallı, S., & Gürbüz, N. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Human & Experimental Toxicology, 33(4), 366–373. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]
-
de Vasconcelos, A. C. C., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Química Nova, 37(4), 623-628. [Link]
- Demir, E., Kocaoglu, S., & Kaya, B. (2010). Assessment of genotoxic effects of benzyl derivatives by the comet assay. Food and Chemical Toxicology, 48(5), 1239–1242.
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RGCC International GmbH. (n.d.). Evaluation of the effect of benzaldehyde derivatives in human cancer cells. Retrieved from [Link]
-
Khan, I., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 12(45), 29299-29314. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Wong, Y. C., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 9(11), 1015. [Link]
-
Singh, S., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry, 9(8), 200. [Link]
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Aydın, E., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7309. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization and cytotoxicity activity of new compounds derived from adenine. AIP Conference Proceedings, 2394(1), 020027. [Link]
- Du, Q. H., et al. (2014). Synthesis and antitumor activity of 1,3,4-oxadiazole-thioether derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3343–3346.
-
MySkinRecipes. (n.d.). 2-Cyclopropyl-4-fluorobenzaldehyde. Retrieved from [Link]
-
Georgieva, M., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(x), 1015. [Link]
- Sakagami, H., et al. (2000). Tumor-specific Cytotoxicity and Type of Cell Death Induced by ‚-Cyclodextrin Benzaldehyde Inclusion Compound. Anticancer Research, 20(5A), 2959-2965.
-
Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry, 37(2), 196-208. [Link]
-
Howard, S., et al. (2016). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 26(16), 4069–4072. [Link]
- CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents. (n.d.).
Sources
- 1. 2-Cyclopropyl-4-fluorobenzaldehyde [myskinrecipes.com]
- 2. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.ufc.br [repositorio.ufc.br]
Safety Operating Guide
Personal protective equipment for handling 2-Cyclopropyl-4-fluorobenzaldehyde
Executive Safety Summary
Treat as High Hazard / Unknown. While 2-Cyclopropyl-4-fluorobenzaldehyde is a valuable intermediate for pharmaceutical synthesis (often used for introducing metabolic stability via the fluorine atom), it presents specific risks due to the reactivity of the aldehyde group and the ring strain of the cyclopropyl moiety.
Immediate Hazard Profile (GHS Classifications):
-
H315 / H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation (Lachrymator potential).
-
H302 / H332: Harmful if swallowed or inhaled.
-
Reactivity: Air-sensitive.[1] Oxidizes rapidly to the corresponding benzoic acid if exposed to atmospheric oxygen.
The Golden Rule: Handle strictly inside a fume hood or glovebox. Do not rely on odor thresholds to detect exposure, as olfactory fatigue can occur with benzaldehyde derivatives.
Risk Assessment & PPE Matrix
Effective protection requires understanding the causality of failure. Aldehydes can permeate standard disposable nitrile gloves faster than many researchers realize. The cyclopropyl group adds lipophilicity, potentially increasing skin absorption rates compared to non-alkylated analogs.
Personal Protective Equipment (PPE) Specifications[2]
| Component | Standard Protocol (Routine Handling) | High-Risk Protocol (Spills / >100mL) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11mm each) | Laminated Film (Silver Shield) or Butyl Rubber | Aldehydes degrade nitrile over time. Double gloving provides a "sacrificial" outer layer. Change outer glove every 15 mins of contact. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Full Face Respirator or Goggles + Face Shield | Standard safety glasses fail against vapors/mists which can bypass side shields, causing severe lachrymatory distress. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Respirator (NIOSH N95 + Organic Vapor Cartridge) | Volatility allows migration of irritant vapors. The hood is the primary barrier; the respirator is the backup for hood failure/spills. |
| Body | Lab Coat (Cotton/Poly blend, buttoned) | Tyvek® Suit or Chemical Apron | Prevent contamination of street clothes. Synthetic blends in lab coats can melt if a fire occurs; 100% cotton is preferred if flammability is a concern. |
PPE Selection Logic Workflow
Figure 1: Decision logic for selecting appropriate PPE based on operational volume.
Operational Protocol: Step-by-Step
This protocol is designed to be a self-validating system . Each step includes a check to ensure safety before proceeding.
Phase A: Preparation & Engineering Controls
-
Atmosphere Check: Verify the fume hood flow monitor reads between 80-100 fpm.
-
Self-Validation: Hold a tissue strip at the sash opening; it should be pulled inward steadily, not violently.
-
-
Inert Environment: Since this compound is air-sensitive, prepare a nitrogen or argon line.
-
Why? Oxidation creates impurities (acids) that can alter stoichiometry in downstream coupling reactions.
-
Phase B: Transfer & Weighing
-
Don PPE: Put on inner nitrile gloves (blue), then outer nitrile gloves (purple/white) to create a visual contrast indicator for tears.
-
Liquids: If the compound is liquid (common for this class), use a gas-tight syringe or positive displacement pipette to transfer.
-
Technique: Avoid pouring.[2] Pouring increases surface area for vaporization and oxidation.
-
-
Solids: If solid (low melting point), weigh inside the hood using a localized balance or transfer to a tared vial immediately.
-
Decontamination: Wipe the outer container threads with a Kimwipe dampened in acetone before removing it from the hood. Dispose of the Kimwipe as solid hazardous waste.
Phase C: Reaction Setup
-
Glassware: Use flame-dried glassware purged with Argon.
-
Addition: Add the aldehyde last or as a solution to control exotherms, especially if reacting with strong nucleophiles or oxidizing agents.
-
Seal: Use a septum and copper wire or a ground-glass joint with a Keck clip.
-
Self-Validation: Check that the bubbler on your inert gas line is moving slowly (1 bubble/sec) to ensure positive pressure without over-pressurizing.
-
Emergency Response & Disposal
Spill Management (The "3-C" Protocol)
If a spill occurs (>5 mL), evacuate the immediate area and follow the Control, Contain, Clean method.
Figure 2: Workflow for managing spills of fluorinated benzaldehydes.
Waste Disposal
Do not pour down the drain.[1][3] The fluorine atom requires specific incineration protocols in some jurisdictions.
-
Segregation: Collect in a dedicated "Organic Solvents - Halogenated" waste container. Even though it is a mono-fluoro compound, treating it as halogenated prevents regulatory non-compliance.
-
Labeling: Clearly label as "Contains 2-Cyclopropyl-4-fluorobenzaldehyde - Aldehyde/Irritant."
-
Quenching (Optional): If disposing of pure material, small amounts can be oxidized to the benzoic acid derivative using dilute bleach (sodium hypochlorite) in the fume hood before disposal, reducing volatility. Consult local EHS before chemical treatment.
References
-
PubChem. (n.d.). 2-Cyclopropyl-4-fluorobenzaldehyde (Compound).[4][5][6] National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. PubChemLite - 2-cyclopropyl-4-fluorobenzaldehyde (C10H9FO) [pubchemlite.lcsb.uni.lu]
- 5. achmem.com [achmem.com]
- 6. 2-Cyclopropyl-4-fluorobenzaldehyde [myskinrecipes.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
